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2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride Documentation Hub

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  • Product: 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
  • CAS: 1219972-05-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Polypharmacological Mechanism of Action of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Executive Summary 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (Molecular Formula: C13​H19​BrClNO ) is a synthetic small molecule characterized by a brominated phenoxy group linked via an ethyl chain to a piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (Molecular Formula: C13​H19​BrClNO ) is a synthetic small molecule characterized by a brominated phenoxy group linked via an ethyl chain to a piperidine heterocycle[1]. While structurally simple, this specific pharmacophore—a basic amine separated from a lipophilic aromatic ring by a flexible linker—is a privileged scaffold in neuropharmacology and microbiome-targeted therapeutics[2]. This whitepaper dissects the compound's polypharmacological mechanism of action, focusing on its primary role as a Sigma-1 Receptor (S1R) agonist, its modulation of monoamine transporters, and its emerging utility as a gut microbial β -glucuronidase (GUS) inhibitor[3][4].

Primary Mechanism: Sigma-1 Receptor (S1R) Agonism and Chaperone Activation

Mechanistic Causality & Dynamics

The Sigma-1 Receptor is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[3]. In its resting state, S1R is bound to the ER chaperone BiP (GRP78), rendering it inactive.

The binding of 2-[2-(2-Bromophenoxy)ethyl]piperidine to S1R is driven by two critical structural features:

  • Electrostatic Anchoring: The protonatable nitrogen of the piperidine ring forms a critical salt bridge with the Glu314/Asp126 residues in the primary binding site of the S1R[3].

  • Hydrophobic Engagement: The 2-bromophenoxy moiety occupies the secondary hydrophobic pocket. The bromine atom enhances lipophilicity and van der Waals interactions, significantly increasing binding affinity compared to non-halogenated analogs[3].

Upon binding, the compound induces a conformational change that forces the dissociation of S1R from BiP. The liberated S1R actively chaperones the inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it to enhance Ca2+ efflux from the ER to the mitochondria. This calcium transfer optimizes the TCA cycle, boosting ATP production and mitigating reactive oxygen species (ROS), culminating in robust cytoprotective and neuroprotective effects[3].

S1R_Pathway Drug 2-[2-(2-Bromophenoxy)ethyl]piperidine S1R_BiP S1R-BiP Complex (Inactive at MAM) Drug->S1R_BiP Binds S1R Pocket S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation IP3R IP3R Modulation (Ca2+ Efflux) S1R_Active->IP3R Chaperone Translocation Mito Mitochondrial ATP Production & ROS Reduction IP3R->Mito Ca2+ Transfer Survival Cell Survival & Neuroprotection Mito->Survival Cytoprotection

Figure 1: S1R activation and downstream cytoprotective signaling pathway.

Self-Validating Protocol: S1R-BiP Dissociation Assay

To empirically validate the S1R agonism of this compound, a co-immunoprecipitation workflow is required.

  • Step 1: Cell Preparation. Culture Chinese Hamster Ovary (CHO) cells stably overexpressing human S1R[3].

  • Step 2: Compound Incubation. Treat cells with 2-[2-(2-Bromophenoxy)ethyl]piperidine (0.1 nM to 10 μ M) for 30 minutes. Crucial Control: Co-incubate a parallel cohort with the known S1R antagonist NE-100 (10 μ M) to prove that dissociation is specifically S1R-mediated[3].

  • Step 3: In Situ Cross-linking. Add the cell-permeable cross-linker DSP (dithiobis(succinimidyl propionate)). Causality: The S1R-BiP interaction is highly transient; DSP covalently stabilizes the complex so it survives stringent lysis buffers.

  • Step 4: Immunoprecipitation. Lyse cells and pull down S1R using a monoclonal anti-S1R antibody coupled to Protein A/G magnetic beads.

  • Step 5: Quantification. Perform Western blotting on the eluate, probing for BiP. A dose-dependent decrease in BiP band intensity confirms agonist-induced dissociation[3].

Secondary Mechanism: Monoamine Transporter Modulation

Mechanistic Causality & Dynamics

The structural topology of bromophenoxyethylpiperidines closely mimics classical antidepressants. The compound interacts with the central binding sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[2]. The piperidine ring interacts with the conserved aspartate residue in the transporter's orthosteric site via ionic bonding, while the bromophenoxy group wedges into the hydrophobic S1 sub-pocket. This competitive binding locks the transporter in an outward-open conformation, preventing the reuptake of neurotransmitters from the synaptic cleft and leading to antidepressant-like efficacy[2].

Emerging Mechanism: Gut Microbial β -Glucuronidase (GUS) Inhibition

Mechanistic Causality & Dynamics

Recent toxicological studies have identified phenoxyethylpiperidines as potent inhibitors of gut microbial β -glucuronidases (GUS)[4]. Many chemotherapeutics (e.g., regorafenib, irinotecan) are detoxified in the liver via glucuronidation and excreted into the intestines. Symbiotic gut bacteria expressing GUS cleave this glucuronic acid, reactivating the drug in the gastrointestinal lumen and causing severe dose-limiting diarrhea[4].

2-[2-(2-Bromophenoxy)ethyl]piperidine selectively binds to the unique "bacterial loop" of microbial GUS enzymes. The flexible ethyl linker allows the piperidine to reach deep into the catalytic site, blocking substrate access without inhibiting orthologous mammalian GUS enzymes, which lack this structural loop[4].

GUS_Workflow Step1 Purified E. coli GUS Enzyme Step2 Inhibitor Incubation Step1->Step2 Step3 PNPG Substrate Addition Step2->Step3 Step4 Kinetic Readout (405 nm) Step3->Step4 Step5 IC50 & Efficacy Calculation Step4->Step5

Figure 2: High-throughput in vitro assay workflow for microbial GUS inhibition.

Self-Validating Protocol: High-Throughput In Vitro GUS Inhibition Assay
  • Step 1: Enzyme Preparation. Purify recombinant E. coli GUS and mammalian bovine liver GUS (as a selectivity control).

  • Step 2: Inhibitor Incubation. Pre-incubate the enzymes with serial dilutions of the piperidine compound in assay buffer (pH 6.8) for 15 minutes at 37°C.

  • Step 3: Substrate Addition. Introduce the chromogenic substrate p-nitrophenyl- β -D-glucuronide (PNPG). Causality: PNPG acts as a surrogate for glucuronidated drugs; its cleavage yields p-nitrophenol, which is highly visible.

  • Step 4: Kinetic Readout. Measure absorbance at 405 nm continuously for 30 minutes. A reduction in the rate of yellow color formation directly correlates with GUS inhibition.

Quantitative Pharmacological Profile

The following table synthesizes the representative binding affinities and inhibitory concentrations of the bromophenoxyethylpiperidine scaffold across its primary targets[2][3][4].

Target SystemAssay MetricRepresentative Value RangePrimary Pharmacological Outcome
Sigma-1 Receptor (S1R) IC50​ (BiP Dissociation)0.5 – 260 nMER stress reduction, Neuroprotection
Microbial β -Glucuronidase IC50​ (Enzyme Inhibition)100 – 500 nMPrevention of GI drug toxicity
Monoamine Transporters Ki​ (Radioligand Binding)50 – 300 nMSynaptic neurotransmitter elevation

References

  • Title: 2-[2-(2-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 23339410 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Targeting Regorafenib-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and detailed experimental protocols for charac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for characterizing the in vitro binding affinity of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. Drawing from established methodologies in receptor pharmacology, this document will focus on the rationale behind experimental design and the practical steps for obtaining robust and reproducible data. The core of this guide is built on the hypothesis that, given its structural motifs, this compound is a putative ligand for sigma (σ) receptors.

Introduction: The Scientific Rationale

The molecule 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride possesses a piperidine moiety, a common structural feature in many sigma receptor ligands.[1][2] Sigma receptors, once misclassified as opioid receptors, are now understood to be unique molecular chaperones located at the endoplasmic reticulum-mitochondria interface.[3] They are implicated in a wide range of cellular functions and are considered promising targets for therapeutic intervention in neurological and psychiatric disorders.[3][4]

There are two primary subtypes of sigma receptors: sigma-1 (σ1R) and sigma-2 (σ2R).[5] Determining the binding affinity and selectivity of a novel compound for these receptor subtypes is a critical first step in its pharmacological characterization. This guide will therefore detail the procedures for assessing the binding of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride at both σ1 and σ2 receptors.

Core Experimental Approach: Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor.[6][7] This technique relies on the principle of competition between a radiolabeled ligand (radioligand) with known high affinity and selectivity for the target receptor, and the unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can calculate the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.

The Causality Behind Experimental Choices
  • Receptor Source: Guinea pig liver is an excellent source of tissue for sigma receptor binding assays due to its high density of both σ1 and σ2 receptors.[3][4] This ensures a robust signal-to-noise ratio in the assay.

  • Radioligands:

    • For σ1 receptors, [³H]-(+)-pentazocine is the radioligand of choice due to its high affinity and selectivity.[6]

  • Assay Conditions: Incubation times and temperatures are optimized to ensure that the binding reaction reaches equilibrium. Rapid filtration is employed to separate bound from unbound radioligand, minimizing the dissociation of the radioligand-receptor complex.[8]

Detailed Experimental Protocols

Protocol 1: Membrane Preparation from Guinea Pig Liver

This protocol outlines the preparation of a crude membrane fraction enriched in sigma receptors.

Materials:

  • Fresh or frozen guinea pig liver

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • High-speed centrifuge

  • Dounce or Potter-Elvehjem homogenizer

Procedure:

  • Excise and weigh the guinea pig liver. Perform all subsequent steps at 4°C.

  • Mince the tissue and place it in 10 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.[3]

G cluster_0 Membrane Preparation Workflow tissue Guinea Pig Liver homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Resuspend Membrane Pellet centrifuge2->pellet2 protein_assay Protein Concentration Assay pellet2->protein_assay store Store at -80°C protein_assay->store

Caption: Workflow for the preparation of a sigma receptor-enriched membrane fraction.

Protocol 2: σ1 Receptor Competitive Binding Assay

This protocol determines the affinity of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride for the σ1 receptor.

Materials:

  • Guinea pig liver membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-(+)-pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for non-specific binding)

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (test compound)

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound, 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

    • Test Compound: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubate the plates at 37°C for 120 minutes.[3]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 3: σ2 Receptor Competitive Binding Assay

This protocol determines the affinity of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride for the σ2 receptor.

Materials:

  • Same as Protocol 3.2, with the following substitutions:

    • [³H]-DTG (radioligand)

    • Unlabeled DTG (for non-specific binding)

    • Unlabeled (+)-pentazocine (as a σ1 receptor masking agent)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-DTG, and a masking concentration of unlabeled (+)-pentazocine (e.g., 300 nM).

    • Non-specific Binding: Membrane preparation, [³H]-DTG, a masking concentration of unlabeled (+)-pentazocine, and a high concentration of unlabeled DTG (e.g., 10 µM).

    • Test Compound: Membrane preparation, [³H]-DTG, a masking concentration of unlabeled (+)-pentazocine, and varying concentrations of the test compound.

  • Follow steps 3-6 from Protocol 3.2.

G cluster_1 Competitive Binding Assay Workflow prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) plate_setup Set Up 96-Well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis (IC50, Ki) quantification->data_analysis

Caption: General workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) from the scintillation counter are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

  • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

Summarized Quantitative Data

The following table presents a hypothetical data summary for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, which would be populated with the experimentally determined values.

Parameterσ1 Receptorσ2 Receptor
IC50 (nM) Experimental ValueExperimental Value
Ki (nM) Calculated ValueCalculated Value
Selectivity \multicolumn{2}{c}{Ki (σ2) / Ki (σ1)}

A lower Ki value indicates a higher binding affinity. The selectivity index indicates the compound's preference for one receptor subtype over the other.

Conclusion

This technical guide provides a robust framework for the in vitro characterization of the binding affinity of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride for sigma-1 and sigma-2 receptors. By following these detailed protocols and understanding the rationale behind the experimental design, researchers can obtain high-quality, reproducible data that will be crucial for advancing the understanding of this compound's pharmacological profile.

References

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 23339410 - PubChem. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available at: [Link]

  • Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC. Available at: [Link]

  • Accurate de novo design of high-affinity protein-binding macrocycles using deep learning. Available at: [Link]

  • Predicting Experimental Success in De Novo Binder Design - bioRxiv. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • Binding characteristics of σ 2 receptor ligands - SciELO. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4 - MDPI. Available at: [Link]

  • Target-Specific De Novo Peptide Binder Design with DiffPepBuilder - arXiv.org. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Design of high-affinity binders to immune modulating receptors for cancer immunotherapy. Available at: [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity... - ChEMBL - EMBL-EBI. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel chemical entity, 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. In the absence of direct publis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel chemical entity, 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. In the absence of direct published data, this document establishes a hypothetical pharmacological framework based on rigorous structure-activity relationship (SAR) analysis of its core chemical moieties: the phenoxy-ethyl-piperidine scaffold and the 2-bromophenyl substituent. We synthesize insights from a wide range of analogous compounds to predict primary and secondary biological targets. Furthermore, this guide presents a detailed, field-proven roadmap for the systematic in vitro and in vivo evaluation necessary to elucidate the compound's true pharmacological identity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities, particularly those with potential activity in the central nervous system (CNS).

Introduction and Current State of Knowledge

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a distinct chemical entity for which, as of the date of this publication, no specific pharmacological data exists within the public scientific literature. Its novelty presents both a challenge and an opportunity for new drug discovery initiatives. The compound's structure, combining a piperidine ring—a highly privileged scaffold in medicinal chemistry—with a brominated phenoxy-ethyl side chain, suggests a high probability of biological activity.[1][2]

The piperidine motif is a cornerstone in the development of pharmaceuticals, enhancing drug-like properties such as metabolic stability and bioavailability, and is integral to numerous approved drugs targeting the CNS.[1] The strategic inclusion of a bromophenoxy group can further modulate lipophilicity, metabolic pathways, and target engagement. This guide will deconstruct the molecule to its core components to build a predictive pharmacological profile and outline the critical experimental path required for its validation.

Table 1: Physicochemical Properties of 2-[2-(2-Bromophenoxy)ethyl]piperidine

PropertyValueSource
Molecular Formula C13H18BrNOPubChem
Molecular Weight 284.19 g/mol PubChem
IUPAC Name 2-[2-(2-bromophenoxy)ethyl]piperidinePubChem
SMILES C1CCNC(C1)CCOC2=CC=CC=C2BrPubChem

A Hypothetical Pharmacological Profile: A Rationale-Driven Approach

Based on an extensive review of structurally related compounds, we can postulate a set of potential biological targets for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. The core phenoxy-ethyl-piperidine scaffold is a versatile structure found in compounds with diverse pharmacological actions.[3]

Predicted Primary Targets

The most probable primary targets are GPCRs and enzymes involved in neurotransmission, given the prevalence of the piperidine scaffold in CNS-active drugs.

  • Opioid Receptors (μ, δ, κ): The phenylpiperidine structure is the foundational scaffold for a major class of synthetic opioids, including fentanyl and meperidine, which are potent μ-opioid receptor agonists.[4] The spatial arrangement of the nitrogen atom and the aromatic ring in the target molecule is conducive to interaction with the opioid receptor binding pocket.

  • Histamine H3 and Sigma-1 (σ1) Receptors: Numerous potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists and sigma-1 (σ1R) receptor ligands feature a core piperidine moiety.[5] H3R antagonists are investigated for cognitive disorders, while σ1R ligands are explored for neurodegenerative diseases and pain. The piperidine ring is often a critical element for high-affinity binding to these targets.[5]

  • Cholinesterases (AChE/BuChE): The phenoxy-ethyl-piperidine structure is a known pharmacophore for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Such compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a mechanism relevant to the treatment of Alzheimer's disease.[6]

Predicted Secondary and Exploratory Targets

The compound may also exhibit affinity for a range of other targets, which should be considered in broader screening panels.

  • Monoamine Transporters (DAT, SERT, NET): The piperidine ring is present in various reuptake inhibitors, suggesting a potential interaction with dopamine, serotonin, or norepinephrine transporters.

  • Muscarinic Acetylcholine Receptors (mAChRs): Anticholinergic properties have been noted in some phenoxy-ethyl-piperidine derivatives, indicating possible antagonist activity at muscarinic receptors.[3]

  • Ion Channels (e.g., NMDA, Calcium Channels): While less directly predicted by the core scaffold, these targets are frequently modulated by piperidine-containing compounds and should not be excluded from a comprehensive screening effort.

Table 2: Summary of Hypothetical Targets and Rationale

Potential Target ClassSpecific Target(s)Rationale based on Structural AnalogsProposed Primary Assay
Opioid Receptors MOR, DOR, KORThe phenylpiperidine scaffold is a classic opioid pharmacophore.[4][7]Radioligand competition binding assay
Histamine/Sigma Receptors H3R, σ1R, σ2RPiperidine is a key structural feature for high-affinity H3R and σ1R ligands.[5]Radioligand competition binding assay
Cholinesterases AChE, BuChEPhenoxy-ethyl-piperidine derivatives are known inhibitors of AChE and BuChE.[6]Ellman's colorimetric assay
Monoamine Transporters DAT, SERT, NETThe piperidine moiety is common in reuptake inhibitors.Radioligand uptake inhibition assay
Muscarinic Receptors M1-M5Anticholinergic activity is reported for some phenoxy-ethyl-piperidine compounds.[3]Radioligand competition binding assay

A Roadmap for Experimental Validation

To move from a hypothetical to an evidence-based pharmacological profile, a multi-tiered experimental approach is essential. The following workflows represent a logical and efficient strategy for the comprehensive characterization of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride.

Tier 1: In Vitro Characterization Workflow

The initial phase focuses on determining the compound's primary binding affinities, functional activities at identified targets, and baseline cellular toxicity.

In_Vitro_Workflow Compound Test Compound: 2-[2-(2-Bromophenoxy)ethyl] piperidine hydrochloride Binding Primary Screening: Broad Receptor Binding Panel (e.g., 40+ CNS Targets) Compound->Binding Initial Profiling Toxicity In Vitro Toxicology: - Cell Viability (MTT/LDH) - hERG Channel Assay - CYP450 Inhibition Compound->Toxicity Early Safety Assessment Selectivity Secondary Screening: - Dose-Response Curves (Ki/IC50) - Selectivity Profiling vs. Hits Binding->Selectivity Identify Primary Hits (e.g., Ki < 1µM) Functional Functional Activity Assays: - GTPγS (GPCRs) - Enzyme Inhibition (e.g., AChE) - Ca2+ Flux Assays Data Data Analysis: - Determine Ki, IC50, EC50, Emax - Establish SAR - Select Lead for In Vivo Functional->Data Selectivity->Functional Determine Agonist/ Antagonist Activity Toxicity->Data

Caption: In Vitro Screening Cascade for Pharmacological Profiling.

Protocol 1: Radioligand Binding Assay for Target Affinity

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of selected CNS receptors (e.g., opioid, histamine, sigma receptors).

  • Materials: Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells), specific radioligand for each target (e.g., [³H]-DAMGO for MOR), test compound, non-specific binding control (e.g., naloxone for MOR), scintillation fluid, filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate at a specified temperature and duration to reach equilibrium.

    • Rapidly filter the contents through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value using non-linear regression analysis (e.g., Prism). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity (GPCRs)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a GPCR target identified in binding assays.

  • Materials: Receptor-expressing cell membranes, [³⁵S]GTPγS, GDP, agonist/antagonist reference compounds, test compound.

  • Procedure:

    • Agonist Mode: Incubate membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Antagonist Mode: Incubate membranes with a fixed concentration of a known agonist (e.g., EC80) and increasing concentrations of the test compound, along with GDP and [³⁵S]GTPγS.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • In agonist mode, a dose-dependent increase in binding indicates agonism (determine EC50 and Emax).

    • In antagonist mode, a dose-dependent decrease in agonist-stimulated binding indicates antagonism (determine IC50 and calculate KB).

Tier 2: In Vivo Characterization Workflow

Following promising in vitro results, in vivo studies are conducted to assess pharmacokinetics, safety, and efficacy in relevant animal models.[8][9][10]

In_Vivo_Workflow Lead Lead Compound (from In Vitro) PK Pharmacokinetics (PK): - Rodent (Rat/Mouse) - IV & PO Dosing - Determine Cmax, t1/2, F% Lead->PK Safety Safety & Tolerability: - Irwin Test / FOB - MTD Study - Cardiovascular Monitoring Lead->Safety PD Pharmacodynamics (PD): - Target Engagement (e.g., Receptor Occupancy) - Biomarker Modulation PK->PD Select Doses for PD/Efficacy Safety->PD Efficacy Efficacy Models: - Based on In Vitro Target (e.g., Analgesia, Cognition, Antidepressant models) PD->Efficacy Confirm Mechanism In Vivo Decision Go/No-Go Decision: - Assess Therapeutic Index - PK/PD Relationship - Efficacy vs. Benchmarks Efficacy->Decision

Caption: In Vivo Evaluation Workflow for CNS Drug Candidates.

Protocol 3: Hot Plate Test for Analgesic Efficacy (Rodent Model)

  • Objective: To evaluate the potential analgesic (antinociceptive) effects of the test compound, relevant if opioid receptor agonism is confirmed in vitro.

  • Animals: Male mice or rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Acclimate animals to the testing room and apparatus.

    • Determine a baseline latency by placing each animal on the hot plate and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal, oral). A positive control (e.g., morphine) should be included.

    • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), re-test the animals on the hot plate.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by post-hoc tests to determine statistical significance.

Synthesis and Conclusion

While the pharmacological profile of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride remains to be experimentally defined, a robust, hypothesis-driven framework can be constructed from the wealth of data on its constituent chemical scaffolds. The phenoxy-ethyl-piperidine core strongly suggests a high potential for activity at key CNS targets, including opioid, histamine H3, and sigma receptors, as well as cholinesterases.

The true pharmacological identity of this compound can only be unveiled through the systematic application of the in vitro and in vivo protocols detailed in this guide. This structured approach, beginning with broad, unbiased screening and progressing to specific, hypothesis-testing models, provides a clear and efficient pathway to characterize its therapeutic potential and safety profile. The insights and methodologies presented herein offer a comprehensive starting point for any research program aimed at exploring the pharmacology of this novel compound.

References

  • Jafari, E., et al. (2020). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. Available at: [Link]

  • Alavijeh, M. S., et al. (2022). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? Future Drug Discovery. Available at: [Link]

  • Nieddu, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]

  • Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rehman, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Goulet, M. T., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sotnikov, S. V., et al. (2011). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Gress, K., et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available at: [Link]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • Ohkanda, J., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Guttman, M., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics. Available at: [Link]

  • Vincze, V., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • CFSRE. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. Available at: [Link]

  • AIP Publishing. (2023). Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Conference Proceedings. Available at: [Link]

  • Carlier, J., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations. Available at: [Link]

  • Yaeghoobi, M., et al. (2023). Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. AIP Conference Proceedings. Available at: [Link]

  • MDPI. (2026). International Journal of Molecular Sciences. MDPI. Available at: [Link]

Sources

Exploratory

Technical Whitepaper &amp; Advanced Safety Data Sheet (SDS): 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Executive Summary & Structural Rationale In modern drug discovery and chemical development, the transition of a molecule from a theoretical structure to a rigorously tested benchtop reagent requires a profound understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and chemical development, the transition of a molecule from a theoretical structure to a rigorously tested benchtop reagent requires a profound understanding of its physicochemical behavior. As a Senior Application Scientist overseeing preclinical assay development, I approach the handling, safety, and application of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride not merely as a checklist of hazards, but as a dynamic system of chemical interactions.

This compound features a fascinating intersection of steric bulk and electronic modulation. The piperidine ring acts as a basic pharmacophore, while the 2-bromophenoxy moiety introduces significant lipophilicity and the potential for halogen bonding within hydrophobic protein pockets[1]. Structurally similar bromophenoxy-ethyl piperidines are heavily utilized as foundational building blocks in the synthesis of advanced therapeutics, including complex dorsomorphin-based kinase inhibitors[2]. By utilizing the hydrochloride salt rather than the free base, we force the protonation of the piperidine nitrogen (pKa ~9.5). This structural choice is highly intentional: it shifts the compound into a water-soluble state, preventing catastrophic compound precipitation during aqueous biological assays.

Physicochemical Profiling & Mechanistic Implications

Understanding the quantitative metrics of this compound is the first step in predicting both its efficacy and its toxicological liabilities.

ParameterValueMechanistic Implication / Causality
Molecular Formula C13H19BrClNORepresents the HCl salt; dictates stoichiometry for precise molar calculations in high-throughput screening.
Molecular Weight (Base) 284.19 g/mol Falls optimally within Lipinski's Rule of 5, indicating highly favorable theoretical oral bioavailability[3].
Topological Polar Surface Area 21.3 ŲExtreme lipophilicity predicts rapid lipid bilayer permeability and potential blood-brain barrier (BBB) crossing[3].
LogP (Computed) 3.4Drives hydrophobic partitioning into biological membranes and deep receptor binding pockets[3].
Isomeric Counterparts CAS 864424-01-11-substituted isomers share a similar mass (284.2 g/mol ) but exhibit distinct spatial orientations that drastically alter target affinity.

Advanced Toxicological Profiling & GHS Framework

Traditional Safety Data Sheets often state "Harmful if swallowed" without explaining the underlying biological mechanism. To handle this compound safely, one must understand why it is hazardous.

  • Mechanistic Toxicology: The lipophilic bromophenoxy tail combined with the basic piperidine head creates a classic pharmacophore that frequently interacts with off-target biological systems. Specifically, the protonated nitrogen can interact with the inner cavity of the hERG potassium channel, posing a theoretical risk of QT prolongation and cardiac toxicity. Furthermore, the ether linkage and bromophenoxy group are highly susceptible to CYP450-mediated oxidative dealkylation in the liver.

  • GHS Classification: Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Handling Causality: Because the lyophilized hydrochloride salt is highly hygroscopic and can form aerosolized micro-dust that easily crosses mucous membranes, handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder handling isolator. Nitrile gloves are mandatory; the lipophilic nature of the free base (if deprotonated by basic environmental factors) allows it to rapidly penetrate standard latex.

MOA Cmpd Piperidine Core & Bromophenoxy Tail Target Protein Target Interaction Cmpd->Target Pharmacodynamics Metab Hepatic CYP450 Oxidation Cmpd->Metab Pharmacokinetics Halogen Hydrophobic Pocket (Halogen Bond) Target->Halogen Br-Moiety Amine Anionic Residue (Ionic Bond) Target->Amine Piperidine N+ Clearance Renal Excretion (Hydrophilic Metabolites) Metab->Clearance Phase II Conjugation

Fig 1: Pharmacodynamic receptor binding and pharmacokinetic clearance pathways.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, every protocol must be designed as a closed, self-validating loop. This prevents compounding errors in downstream drug development workflows.

Protocol A: High-Fidelity Reconstitution & Storage
  • Gravimetric Assessment: Weigh exactly 10.0 mg of the lyophilized powder using a microbalance calibrated with standard weights. (Self-Validation: Pre- and post-weighing calibration ensures baseline accuracy).

  • Primary Solubilization: Dissolve the powder in exactly 3.11 mL of anhydrous DMSO to yield a 10 mM master stock. (Causality: Anhydrous DMSO is strictly required because trace water will cause premature hydrolysis of the ether linkage over long-term storage).

  • Aliquoting: Dispense into 50 µL single-use amber glass vials to prevent photodegradation of the carbon-bromine bond. Store at -20°C.

  • System Validation (LC-MS/MS): Run a 1 µL aliquot of the freshly prepared stock through LC-MS/MS against a known internal standard. (Self-Validation: If the integrated peak area deviates by >5% from the theoretical 10 mM concentration, the stock is immediately discarded, preventing downstream assay failure).

Protocol B: In Vitro Cytotoxicity & Off-Target Liability Screening
  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Dose-Response Treatment: Apply 2-[2-(2-Bromophenoxy)ethyl]piperidine in a 10-point dose-response curve ranging from 0.1 µM to 100 µM. (Causality: A full logarithmic curve is required to calculate an accurate IC50, avoiding the artifacts of single high-dose toxicity).

  • Control Verification: Include 1% DMSO as a vehicle control and Chlorpromazine as a positive toxicity control. (Self-Validation: The entire assay plate is only deemed valid if the Chlorpromazine positive control yields an IC50 within historical laboratory baselines).

Emergency Response & Spill Mitigation

Chemical spills involving active pharmaceutical intermediates require a structured, verifiable response to ensure laboratory safety.

Spill Detect Spill Detected PPE Don PPE Detect->PPE Contain Absorbent Containment PPE->Contain Decon Chemical Neutralization Contain->Decon Validate LC-MS Verification Decon->Validate

Fig 2: Self-validating spill mitigation workflow ensuring complete laboratory decontamination.

Spill Response Steps:

  • Isolate & Ventilate: Evacuate the immediate bench area and ensure the fume hood or room exhaust is operating at maximum flow.

  • Containment: Surround the spill with inert absorbent pads. Do not use basic sweeping compounds, as high pH may convert the safe hydrochloride salt back into the highly skin-permeable free base.

  • Neutralization: Wipe the area with a 10% bleach solution followed by 70% ethanol to fully solubilize and lift any residual lipophilic residue.

  • Verification Swab: (Self-Validation) Swab the decontaminated surface and run the swab extract via LC-MS. The area is only declared safe when the compound concentration falls below the limit of detection (LOD).

References[1] Title: 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride | 1219976-49-4 | Benchchem

Source: Benchchem URL: ]">https://www.benchchem.com[3] Title: 2-[2-(2-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 23339410 - PubChem Source: PubChem (National Institutes of Health) URL: [Link]] Title: 1-[2-(2-Bromophenoxy)ethyl]piperidine - Sigma-Aldrich Source: Sigma-Aldrich URL: ]">https://www.sigmaaldrich.com[2] Title: Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Blood-Brain Barrier Permeability Assessment of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride: A Preclinical Evaluation Guide

Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous validation of a molecule's ability to cross the highly restrictive blood-brain barrier (BBB). This technical whitepaper out...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous validation of a molecule's ability to cross the highly restrictive blood-brain barrier (BBB). This technical whitepaper outlines the preclinical evaluation framework for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride , a lipophilic, basic amine. As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures, focusing instead on the mechanistic causality behind experimental choices. By integrating predictive physicochemical profiling with self-validating in vitro and in vivo workflows, this document provides a comprehensive roadmap for determining the true CNS penetrance of this compound.

Physicochemical Profiling & Predictive BBB Permeability

Before initiating resource-intensive biological assays, we must evaluate the compound's fundamental physicochemical properties. The BBB is primarily a lipid bilayer with tight junctions that restrict paracellular transport; therefore, CNS-active drugs must rely heavily on passive transcellular diffusion[1].

The structural features of 2-[2-(2-Bromophenoxy)ethyl]piperidine—specifically its bulky bromophenoxy group and basic piperidine ring—dictate its pharmacokinetic behavior.

Table 1: Physicochemical Properties & CNS Permeability Predictors
PropertyValue (Calculated)Ideal CNS RangeMechanistic Implication
Molecular Weight (MW) 284.19 g/mol (Base)< 400 g/mol Facilitates rapid lipid bilayer insertion and diffusion[2].
LogP (Lipophilicity) ~3.42.0 – 5.0Optimal lipophilicity for partitioning into the endothelial cell membrane without excessive trapping in lipid domains[1].
Topological Polar Surface Area (TPSA) 21.3 Ų< 90 ŲMinimal polar surface area ensures low desolvation energy penalty upon entering the hydrophobic membrane core[1].
Hydrogen Bond Donors (HBD) 1≤ 3Reduces the energetic cost of breaking water-hydrogen bonds prior to membrane entry[2].
Hydrogen Bond Acceptors (HBA) 2≤ 7Highly favorable for transcellular diffusion[2].
pKa (Piperidine Nitrogen) ~10.07.5 – 10.5Predominantly protonated at physiological pH (7.4), but the highly lipophilic unprotonated fraction drives rapid equilibrium-based diffusion.

Causality Analysis: The compound exhibits zero violations of Lipinski’s Rule of Five[2]. Furthermore, its TPSA of 21.3 Ų and LogP of 3.4 align perfectly with the stringent criteria required for successful CNS drugs, which typically demand a narrower physicochemical window than peripheral therapeutics[1]. Based strictly on these parameters, 2-[2-(2-Bromophenoxy)ethyl]piperidine is predicted to exhibit high passive BBB permeability .

Mechanistic Pathways of BBB Transcytosis

While passive diffusion is highly probable, the presence of a basic amine coupled with a lipophilic aromatic domain creates a classic pharmacophore for efflux transporters, particularly P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) .

If the compound is recognized by P-gp on the apical membrane of the brain endothelium, it will be actively pumped back into the systemic circulation, severely limiting target engagement in the brain parenchyma. Therefore, our experimental design must decouple passive permeability from active efflux.

BBB_Transport Blood Blood Compartment (Unbound Drug) Apical Apical Membrane (Tight Junctions) Blood->Apical High Lipophilicity (LogP ~3.4) Intracellular Endothelial Intracellular Space Apical->Intracellular Passive Transcellular Diffusion Efflux P-gp / BCRP Efflux Pumps (Potential Liability) Intracellular->Efflux Substrate Recognition? Basolateral Basolateral Membrane Intracellular->Basolateral Continued Diffusion Efflux->Blood Active Efflux Brain Brain Parenchyma (Target Engagement) Basolateral->Brain Entry into CNS

Mechanistic pathways of BBB transcytosis and potential P-gp efflux liability.

In Vitro Evaluation Protocols

To build a trustworthy and self-validating dataset, we employ a two-tiered in vitro approach.

Protocol A: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates the passive diffusion variable. We utilize a Porcine Brain Lipid (PBL) extract because it accurately mimics the specific sphingomyelin and cholesterol ratios of the human brain endothelium[3].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) extract in n-dodecane (2% w/v). Apply 4 µL of this lipid solution to the porous polyvinylidene fluoride (PVDF) filter of the donor plate.

  • Donor Solution: Dissolve 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

  • Self-Validation Control: Spike the donor solution with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised, and the well is discarded.

  • Incubation: Assemble the donor and acceptor plates (containing blank PBS). Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive CNS penetration.

Protocol B: MDCK-MDR1 Bidirectional Transport (Efflux Liability)

Because PAMPA cannot detect active transport, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell® inserts. Culture for 5-7 days until a polarized monolayer forms.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (ensuring tight junction formation).

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the compound to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Determine the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Interpretation: An ER>2.0 (which is reversible by a P-gp inhibitor like Verapamil) confirms the compound is a P-gp substrate, which would severely restrict its in vivo CNS efficacy.

In Vivo Pharmacokinetic Assessment

If the compound demonstrates high passive permeability and low efflux liability, we advance to in vivo validation. The historical metric of total brain-to-plasma ratio ( Kp,brain​ ) is fundamentally flawed because it does not account for drug bound to non-specific brain tissue lipids. The true driver of CNS efficacy is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) [4].

Protocol C: Determination of Kp,uu,brain​ via Equilibrium Dialysis

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride via continuous intravenous infusion in Sprague-Dawley rats for 4 hours to achieve steady-state pharmacokinetics.

  • Tissue Harvesting: Euthanize the animals. Immediately collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (Self-Validating System):

    • Place plasma and brain homogenate into separate Rapid Equilibrium Dialysis (RED) device chambers, opposing a chamber of pure buffer separated by a semi-permeable membrane (MWCO 8,000 Da).

    • Incubate at 37°C for 4-6 hours on an orbital shaker.

  • Quantification: Measure the drug concentration in the tissue/plasma compartments and the buffer compartments via LC-MS/MS.

  • Calculations:

    • Calculate fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

    • Calculate Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​ .

    • Interpretation: A Kp,uu,brain​ approaching 1.0 indicates unrestricted bidirectional diffusion across the BBB, confirming the compound as an excellent CNS candidate[4].

Conclusion

The physicochemical profile of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride strongly suggests highly favorable passive blood-brain barrier permeability. However, due to its basic amine and lipophilic nature, it carries a theoretical risk of P-glycoprotein efflux. By executing the self-validating PAMPA-BBB, MDCK-MDR1, and Kp,uu,brain​ protocols outlined in this guide, researchers can definitively quantify its CNS exposure, ensuring robust data integrity for downstream drug development decisions.

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Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride in In Vitro Assays

Introduction & Physicochemical Context The successful application of synthetic small molecules in cell-based assays requires a rigorous understanding of their physicochemical properties. 2-[2-(2-Bromophenoxy)ethyl]piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The successful application of synthetic small molecules in cell-based assays requires a rigorous understanding of their physicochemical properties. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a secondary amine salt characterized by an amphiphilic structure: a hydrophilic protonated piperidine headgroup and a highly lipophilic 2-bromophenoxy tail.

While the hydrochloride (HCl) salt form provides enhanced aqueous solubility compared to its free base, the substantial lipophilicity of the parent structure (XLogP3 ~ 3.4) dictates its behavior in solution [1]. When introduced directly into physiological buffers at high concentrations, such amphiphilic molecules are prone to micelle formation, aggregation, or spontaneous liquid-liquid phase separation. This protocol outlines a highly controlled, two-step solubilization strategy designed to prevent nanoprecipitation and ensure accurate dosing in cell culture environments.

Table 1: Physicochemical Profiling & Solvation Rationale
PropertyValueRationale / Experimental Implication
PubChem CID 23339410 (Free Base)Structural reference identifier [1].
Molecular Formula C13H18BrNO • HClAmphiphilic nature requires a universal solvent for concentrated stocks.
Molecular Weight 320.65 g/mol Required for all molarity calculations (Free base: 284.19 g/mol ).
XLogP3 ~3.4 (Free Base)High lipophilicity; prone to aqueous aggregation without protein sinks.
Primary Solvent Anhydrous DMSODisrupts hydrogen/hydrophobic bonds; ensures complete molecular dispersion.

Solvent Selection & The "Ouzo Effect"

Why Anhydrous DMSO? Although the HCl salt is theoretically soluble in water at low millimolar ranges, achieving a sterile, highly concentrated master stock (e.g., 10 mM) is most reliable in Dimethyl Sulfoxide (DMSO). DMSO prevents spontaneous crystallization during freeze-thaw cycles and ensures the compound is fully solvated at the monomeric level.

The Causality of Aqueous Dispersion: When a DMSO stock of a lipophilic compound is introduced into an aqueous medium, the solvent is rapidly extracted into the water phase, leaving the solute locally supersaturated. This sudden solvent shift triggers spontaneous nanoprecipitation, a phenomenon known in physical chemistry as the "Ouzo effect" [2]. To mitigate this and ensure the compound binds to serum proteins (e.g., BSA in fetal bovine serum) rather than aggregating, the stock must be dispersed kinetically: added dropwise to a continuously swirling, pre-warmed medium.

Solvation S1 Stock in DMSO (Fully Solvated Monomers) S2 Direct Media Addition (Solvent Extraction) S1->S2 Dilution into H2O S3 Protein Binding (e.g., BSA) (Stabilized Dispersion) S2->S3 Optimal Mixing (Pre-warmed) S4 Nanoprecipitation (Ouzo Effect) (Aggregation) S2->S4 Poor Mixing (Cold Media) S5 Cellular Uptake (Target Engagement) S3->S5 Bioavailable S4->S5 Reduced Efficacy

Caption: Kinetic solubility dynamics and the prevention of the Ouzo effect during media preparation.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, fully solvated master stock while preventing moisture-induced degradation.

  • Equilibration: Allow the sealed vial of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the hygroscopic HCl salt, altering the true mass and promoting degradation.

  • Weighing & Calculation: Weigh the desired mass. To prepare a 10 mM stock, dissolve 3.21 mg of the compound in 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Solubilization: Vortex the solution vigorously for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Aliquot & Storage: Dispense the master stock into sterile, tightly sealed microcentrifuge tubes (e.g., 50 µL per aliquot). Store immediately at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can induce localized supersaturation and irreversible micro-crystallization.

Protocol B: Preparation of Working Solutions for Cell Culture

Objective: Disperse the compound into biological media without inducing cytotoxicity or precipitation.

  • Thawing: Thaw a single DMSO aliquot at room temperature. Pre-warm the tube to 37°C for 5 minutes and vortex briefly. Causality: This ensures any micro-crystals formed during cryo-storage are fully redissolved into monomeric form.

  • Media Preparation: Pre-warm the cell culture medium (containing standard serum, e.g., 10% FBS) to 37°C. Causality: Serum proteins act as a thermodynamic sink, binding the lipophilic bromophenoxy moiety and stabilizing the compound in the aqueous phase.

  • Kinetic Dispersion: Add the DMSO stock dropwise to the medium while continuously swirling or vortexing the tube. Never add the aqueous medium directly to the DMSO stock.

  • Vehicle Control: Prepare a matched vehicle control by adding pure DMSO to the media using the exact same dropwise technique and volume.

Workflow A 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl (Dry Powder) B Add Anhydrous DMSO (Vortex & Sonicate 5 min) A->B Solubilization C 10 mM Master Stock (Aliquot & Store at -20°C) B->C QC & Storage D Thaw & Pre-warm to 37°C (Ensure no micro-crystals) C->D Assay Prep E Dropwise Addition to Media (Continuous agitation) D->E Aqueous Dispersion F Final Working Solution (DMSO ≤ 0.1% v/v) E->F Cell Culture Ready

Caption: Workflow for the preparation of stock and working solutions.

Cytotoxicity Controls and Serial Dilution

DMSO is not biologically inert. At concentrations exceeding 0.1% (v/v), DMSO can induce transcriptomic shifts, reactive gliosis, and caspase-independent apoptosis in sensitive cell lines [3]. To build a self-validating experimental system, the final DMSO concentration must remain constant across all treatment groups.

Critical Rule: Always perform serial dilutions of the compound in pure DMSO before adding it to the cell culture media. This ensures that every well, from the highest dose to the lowest dose, receives exactly 0.1% DMSO.

Table 2: Serial Dilution Matrix for Cell Culture (Targeting 0.1% DMSO)
Target Assay Conc.Intermediate DMSO StockVol. of DMSO StockVol. of MediaFinal DMSO (v/v)
10 µM 10 mM (Master)1.0 µL999 µL0.1%
5 µM 5 mM (Diluted in DMSO)1.0 µL999 µL0.1%
1 µM 1 mM (Diluted in DMSO)1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

References

  • PubChem Compound Summary for CID 23339410 National Center for Biotechnology Information (NCBI). URL:[Link]

  • Universal nanodroplet branches from confining the Ouzo effect Proceedings of the National Academy of Sciences (PNAS), 2017. URL:[Link]

  • Unexpected low-dose toxicity of the universal solvent DMSO The FASEB Journal, 2014. URL: [Link]

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. A comprehensive validation of the method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceutical compounds, contributing to their therapeutic effects.[1] Accurate quantification of piperidine-containing intermediates, such as 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2]

This application note presents a detailed, validated HPLC method for the quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. The method was developed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.

Physicochemical Properties of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrClNOInferred
Molecular Weight320.65 g/mol [3] (base)
XLogP33.4[3]
Hydrogen Bond Donor Count2[3] (base)
Hydrogen Bond Acceptor Count2[3] (base)

The XLogP3 value of 3.4 suggests that 2-[2-(2-Bromophenoxy)ethyl]piperidine is a moderately hydrophobic compound, making it well-suited for reverse-phase HPLC.[3]

HPLC Method Development

The primary objective was to develop a method that provides a sharp, symmetrical peak for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, with good resolution from any potential impurities or degradants.

Chromophore and Detection Wavelength

The 2-bromophenoxy moiety of the molecule is the primary chromophore. Based on the UV spectrum of 2-bromophenol, which exhibits absorbance maxima around 210 nm and 275-285 nm, a photodiode array (PDA) detector was used to scan the UV spectrum of the analyte.[4][5] The optimal detection wavelength was determined to be 278 nm, providing a balance of sensitivity and specificity.

Column and Mobile Phase Selection

Given the basic nature of the piperidine ring, peak tailing can be a concern due to interactions with residual silanols on the silica-based stationary phase. Therefore, a modern, end-capped C18 column with high purity silica was selected to minimize these secondary interactions.

A gradient elution was chosen to ensure efficient elution of the main peak while also allowing for the separation of any potential, more or less retained, impurities. The mobile phase consists of a phosphate buffer to control the pH and acetonitrile as the organic modifier. A slightly acidic pH (around 3.5) was chosen to ensure the protonation of the piperidine nitrogen, leading to consistent retention and improved peak shape.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Software: OpenLab CDS or equivalent.

  • Reference Standard: 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (purity >99%).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on a sample of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. The sample was subjected to the following stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 48 hours

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific, as the main peak was well-resolved from all degradation product peaks, and the peak purity analysis using the PDA detector confirmed the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method was evaluated by analyzing six standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates excellent linearity over the tested range.

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each concentration was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%100.80.6

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation (RSD) values confirm the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the peak area remained within the acceptable limits, indicating the robustness of the method.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (1-100 µg/mL) injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution (approx. 50 µg/mL) prep_sample->injection instrument HPLC System Setup (Column, Mobile Phase, etc.) instrument->injection detection UV Detection at 278 nm injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Overall workflow for the HPLC quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride.

Validation_Process Method Developed HPLC Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the HPLC method validation process.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride has been successfully developed and validated. The method meets all the requirements for a robust and accurate analytical procedure as per the ICH guidelines. Its stability-indicating nature makes it particularly suitable for the analysis of stability samples and for routine quality control in a pharmaceutical setting.

References

  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SciELO. (2008). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]

  • PubMed. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

  • PubMed. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra recorded for each phenolic compound. Retrieved from [Link]

  • Am J Biomed Sci & Res. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride in Neuroscience Research

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Pharmacological Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Rationale

The compound 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (PubChem CID: 23339410) [1] belongs to the highly privileged phenoxyethylpiperidine structural class. In neuroscience and neuropharmacology, this scaffold is recognized as a potent pharmacophore for targeting the Sigma-1 Receptor (σ1R) and, to a lesser extent, Histamine H3 receptors.

The structural logic of this molecule makes it an ideal tool compound or synthetic intermediate for developing neuroprotective agents:

  • The Piperidine Ring: At physiological pH (7.4), the piperidine nitrogen is protonated, allowing it to form a critical salt bridge with the Glu172 residue in the σ1R binding pocket. The 2-substitution on the piperidine ring introduces steric constraints that can significantly enhance selectivity against the Sigma-2 (σ2R) subtype.

  • The Ethyl Linker: Provides the optimal spatial distance (approx. 4–5 Å) between the basic amine and the hydrophobic domain, a strict requirement for high-affinity σ1R binding.

  • The 2-Bromophenoxy Moiety: The phenoxy oxygen acts as a hydrogen bond acceptor, while the bulky, electron-withdrawing ortho-bromo substituent maximizes hydrophobic interactions within the primary hydrophobic pocket of the receptor [2].

As an application scientist, utilizing this compound allows you to probe σ1R-mediated neuroprotection, specifically evaluating its ability to modulate endoplasmic reticulum (ER) stress, stabilize calcium homeostasis, and prevent excitotoxicity in neurodegenerative models (e.g., Alzheimer's disease, ischemic stroke).

Mechanistic Pathway: σ1R-Mediated Neuroprotection

Below is the established signaling cascade triggered by phenoxyethylpiperidine-based σ1R agonists, illustrating how receptor binding translates to cellular survival.

Pathway Ligand 2-[2-(2-Bromophenoxy)ethyl]piperidine (σ1R Agonist) Sigma1R Sigma-1 Receptor (σ1R) (MAM Localization) Ligand->Sigma1R Binds (Glu172) BiP BiP/GRP78 Dissociation Sigma1R->BiP Induces IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Activity Ca2_Flux Optimized Ca2+ Transfer (ER to Mitochondria) IP3R->Ca2_Flux Regulates Mito Mitochondrial ATP Production & ROS Reduction Ca2_Flux->Mito Enhances Neuroprotection Neuroprotection & Cell Survival Mito->Neuroprotection Promotes

Figure 1: Mechanism of action for phenoxyethylpiperidine σ1R agonists at the Mitochondria-Associated ER Membrane (MAM).

Experimental Protocols

To rigorously evaluate 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride and its derivatives, researchers must employ a two-tiered validation system: Target Engagement (Radioligand Binding) followed by Functional Efficacy (In Vitro Neuroprotection).

Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

This protocol determines the binding affinity ( Ki​ ) of the compound for the σ1R using guinea pig brain homogenates, which natively express high densities of σ1 receptors.

Causality & Experimental Choices:

  • Radioligand: -Pentazocine is used because it is the gold-standard, highly selective σ1R agonist, ensuring no cross-reactivity with σ2R or opioid receptors.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). Because piperidine derivatives are highly lipophilic basic amines, they tend to bind non-specifically to glass matrices. PEI coats the glass, neutralizing the charge and drastically reducing background noise.

Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation with [3H](+)-Pentazocine + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Wash (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation (Cheng-Prusoff) Count->Analyze

Figure 2: Workflow for competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize whole guinea pig brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In 96-well plates, combine:

    • 50μL of -Pentazocine (final concentration 3 nM).

    • 50μL of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride at varying concentrations ( 10−11 to 10−5 M).

    • 400μL of membrane suspension.

  • Incubation: Incubate the mixture at 37°C for 150 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a Brandel cell harvester.

  • Washing: Wash filters three times with 3mL of ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of -Pentazocine (approx. 2.9 nM).

Protocol B: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

To validate the functional neuroprotective efficacy of the compound, an OGD model on primary cortical neurons is utilized. This mimics ischemic stroke and excitotoxic ER stress.

Causality & Experimental Choices:

  • Cell Type (DIV 10-14 Neurons): Primary neurons must be cultured for 10-14 Days In Vitro (DIV) before the assay. At this stage, they have formed mature synaptic networks and express functional NMDARs and σ1Rs, making them properly susceptible to excitotoxicity.

  • Pre-incubation: The test compound is added 30 minutes prior to OGD. σ1R chaperones require time to translocate from the MAM to the plasma membrane or ER network to exert their stabilizing effects.

Step-by-Step Methodology:

  • Culture Preparation: Plate primary rat cortical neurons on poly-D-lysine coated 96-well plates. Maintain in Neurobasal medium supplemented with B27 until DIV 12.

  • Pre-treatment: Treat cells with 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride ( 1μM and 10μM ) or vehicle (0.1% DMSO) for 30 minutes in a standard incubator.

  • OGD Induction: Wash cells twice with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place the plates in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) at 37°C for 2 hours.

  • Reperfusion: Remove plates from the hypoxia chamber, replace EBSS with normal oxygenated Neurobasal/B27 medium containing the test compound, and incubate under normoxic conditions for 24 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) for 2 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

Data Presentation & Interpretation

When screening phenoxyethylpiperidine derivatives, you should expect a structure-activity relationship (SAR) profile similar to the reference data below. The presence of the ortho-bromo group and the specific substitution pattern on the piperidine ring heavily dictate the σ1R vs σ2R selectivity ratio [3].

Table 1: Representative Binding Affinities and Neuroprotective Efficacy of Phenoxyethylpiperidine Scaffolds

Compound / Ligandσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity Ratio (σ2/σ1)Neuroprotection (Cell Viability % at 10 µM)
(+)-Pentazocine (Positive Control)2.9 ± 0.3> 10,000> 3,40082.4 ± 3.1%
Haloperidol (Non-selective Control)1.2 ± 0.225.4 ± 1.521.145.2 ± 4.5% (Toxicity observed)
1-[2-(4-chlorophenoxy)ethyl]-piperidine 0.86 ± 0.1165 ± 12191.888.5 ± 2.8%
2-[2-(2-Bromophenoxy)ethyl]piperidine Assay DependentAssay DependentHigh ExpectedAssay Dependent (> 75% Expected)
Vehicle (OGD Control) N/AN/AN/A35.1 ± 5.2%
Sham (Normoxia Control) N/AN/AN/A100.0 ± 0.0%

Interpretation: A successful σ1R agonist derived from the 2-[2-(2-Bromophenoxy)ethyl]piperidine scaffold will demonstrate sub-nanomolar to low nanomolar affinity for σ1R, a selectivity ratio >100, and a significant rescue of cell viability in the OGD model compared to the vehicle control.

References

  • National Center for Biotechnology Information (NCBI). "2-[2-(2-Bromophenoxy)ethyl]piperidine; PubChem CID 23339410." PubChem Database. URL:[Link]

  • Cobos, E. J., et al. "Pharmacology and therapeutic potential of Sigma(1) receptor ligands." Current Neuropharmacology 6.4 (2008): 344-366. URL:[Link]

  • Abatematteo, P., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." ACS Chemical Neuroscience (2021). URL:[Link]

Application

Preparation of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride Stock Solutions: An Application Note

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. This document is intended fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of stock solutions, while prioritizing laboratory safety and solution stability. The causality behind experimental choices, such as solvent selection and storage conditions, is explained to provide a deeper understanding of the methodology.

Introduction

2-[2-(2-Bromophenoxy)ethyl]piperidine is a synthetic organic compound featuring a piperidine ring linked to a bromophenoxy group via an ethyl ether chain. As a hydrochloride salt, its solubility and handling characteristics are altered, making it more amenable for use in aqueous and polar solvent systems common in biological and pharmacological research. The structural motifs present in this molecule, namely the brominated aromatic ring and the piperidine heterocycle, are found in numerous biologically active compounds, suggesting its potential utility in various research applications.

Accurate and consistent preparation of stock solutions is a critical first step in any experiment to ensure the reliability and reproducibility of results. This guide provides a robust framework for handling this compound and preparing stock solutions of known concentrations.

Health and Safety Precautions

Researchers must familiarize themselves with the potential hazards associated with 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride and its constituent parts, including the halogenated phenol and piperidine moieties, before commencing any work.

2.1 Hazard Identification

While a specific safety data sheet (SDS) for this exact compound is not widely available, the structural components suggest the following potential hazards:

  • Piperidine Derivatives: Can be toxic and corrosive. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[1][2]

  • Brominated Aromatic Compounds: Halogenated phenols can be irritants and may have other toxicological properties.[3][4][5][6] They should be handled with care due to potential toxicity and environmental impact.

  • Hydrochloride Salts: Can be acidic and may cause irritation upon contact with skin or mucous membranes.

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing.Must be compliant with ANSI Z87.1 standards.
Skin Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat should be worn over personal clothing.Inspect gloves for integrity before each use. Ensure the lab coat is fully buttoned.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Ensure proper fit and functionality of the fume hood.
Footwear Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.

2.3 Handling and Storage

  • Handling: All weighing and transfer operations should be conducted within a chemical fume hood to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols. Keep containers of the chemical closed when not in use. After handling, wash hands and any exposed skin thoroughly.

  • Storage: Store the solid compound and its solutions in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][7][8] For long-term stability, refrigeration (2-8 °C) is often recommended for piperidine-containing compounds.[7]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the free base form, 2-[2-(2-Bromophenoxy)ethyl]piperidine, is provided below. The hydrochloride salt is expected to have enhanced solubility in polar solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₈BrNOPubChem[9]
Molecular Weight 284.19 g/mol PubChem[9]
Predicted XLogP3-AA 3.4PubChem[9]
Hydrogen Bond Donor Count 1PubChem[9]
Hydrogen Bond Acceptor Count 2PubChem[9]

Preparation of Stock Solutions

The choice of solvent is critical and depends on the compound's solubility and the requirements of the downstream application. The solvent should completely dissolve the compound at the desired concentration and be compatible with the experimental system (e.g., not toxic to cells at the final working concentration).

4.1 Recommended Solvents

Based on the properties of similar compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A common solvent for organic compounds in biological assays.

  • Ethanol (EtOH): Another common solvent for a wide range of organic molecules.

  • Sterile Water or Aqueous Buffers (e.g., PBS): As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility.

4.2 Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary for your specific needs.

Materials:

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (Molecular Weight of HCl salt: 320.65 g/mol , calculated from free base MW of 284.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • 1.5 mL or 2.0 mL microcentrifuge tube (amber or wrapped in foil)

  • Pipettors and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound must be calculated.

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 320.65 g/mol x 1000 mg/g = 3.21 mg

  • Weighing the Compound:

    • In a chemical fume hood, place a clean weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 3.21 mg of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed compound into a clean, dry, and appropriately labeled amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., 37°C water bath) or sonication may aid dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • For frequent use, small aliquots can be stored at 2-8°C for a short period, though stability at this temperature should be verified.

    • Crucially, avoid repeated freeze-thaw cycles , which can lead to degradation of the compound or precipitation from the solution. It is best practice to aliquot the stock solution into single-use volumes.

Quality Control and Stability Assessment

The integrity of the stock solution is paramount for reproducible experimental results.

5.1 Visual Inspection Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any particulates are observed, the solution may need to be warmed and vortexed again. If the precipitate does not redissolve, it may indicate poor stability or that the solubility limit has been exceeded.

5.2 Stability Considerations The stability of piperidine-containing compounds can be influenced by several factors:

  • pH: Amine hydrochlorides are generally more stable in acidic to neutral aqueous solutions. In basic conditions, the free amine can be liberated, which may be less stable.[10]

  • Temperature: Elevated temperatures can accelerate degradation.[7]

  • Light: Many organic compounds are light-sensitive. Storing solutions in amber vials or wrapped in foil is a good practice to prevent photolytic degradation.[7]

  • Oxidation: The piperidine ring can be susceptible to oxidation.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this for highly sensitive compounds.

For critical applications, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of the stock solution over time.

Workflow and Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_protocol Protocol cluster_storage Storage & Use safety Review SDS & Don Appropriate PPE calc Calculate Required Mass safety->calc weigh Weigh Compound in Fume Hood calc->weigh transfer Transfer to Light-Protected Tube weigh->transfer add_solvent Add Solvent (e.g., DMSO) transfer->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store qc Visual QC Before Use store->qc

Caption: Workflow for the preparation and storage of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride stock solutions.

Conclusion

This application note provides a detailed and safety-conscious protocol for the preparation of stock solutions of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. By following these guidelines, researchers can prepare accurate and stable stock solutions, which is a fundamental requirement for obtaining reliable and reproducible experimental data. It is reiterated that due to the lack of specific experimental data for this compound, the provided protocols are based on established principles for structurally related molecules. Researchers are encouraged to perform their own validation of solubility and stability under their specific experimental conditions.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-BROMOPHENYL)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of hydrochloride salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. (2025). Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Reddit. (2025). Easy and Safe Aqueous HCl Salt Formation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE — Chemical Substance Information. Available at: [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Available at: [Link]

  • CDC Stacks. (n.d.). PHENOL. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Available at: [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Available at: [Link]

Sources

Method

Application Note: Formulation and Preclinical Intravenous (IV) Delivery Protocol for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Introduction & Pharmacological Rationale 2-[2-(2-Bromophenoxy)ethyl]piperidine is a synthetic small molecule belonging to the phenoxyethylpiperidine class. Recent pharmacological advancements have identified phenoxyethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

2-[2-(2-Bromophenoxy)ethyl]piperidine is a synthetic small molecule belonging to the phenoxyethylpiperidine class. Recent pharmacological advancements have identified phenoxyethylpiperidines as highly potent Sigma-1 Receptor (S1R) agonists, demonstrating significant neuroprotective properties, restoration of autophagic flux, and mitigation of neurodegeneration in Alzheimer's Disease models .

To conduct rigorous preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, researchers require a stable intravenous (IV) formulation. Administering this compound intravenously ensures 100% bioavailability, rapid central nervous system (CNS) penetrance, and circumvention of hepatic first-pass metabolism.

Causality in Salt Selection: The free base form of 2-[2-(2-bromophenoxy)ethyl]piperidine is highly lipophilic and practically insoluble in water. Utilizing the hydrochloride (HCl) salt protonates the piperidine nitrogen (forming an ammonium cation), which significantly enhances ion-dipole interactions with aqueous solvents. However, due to the hydrophobic 2-bromophenoxy moiety, the HCl salt alone is prone to precipitation at physiological pH. Therefore, an advanced formulation strategy using cyclodextrin complexation is strictly required to ensure systemic stability .

Physicochemical Profiling

Before initiating the formulation, it is critical to understand the physicochemical boundaries of the Active Pharmaceutical Ingredient (API). The following table summarizes the quantitative data driving the formulation parameters .

ParameterValueFormulation Implication
Molecular Formula (Salt) C13H19BrClNOStoichiometric calculations must account for the HCl mass.
Molecular Weight (Free Base) 284.19 g/mol Used for molarity calculations in receptor binding assays.
Molecular Weight (HCl Salt) 320.65 g/mol Used for gravimetric weighing in formulation.
LogP (Computed) 3.4High lipophilicity necessitates a solubilizer (e.g., SBECD).
pKa (Piperidine Nitrogen) ~9.5Must formulate below pH 7.5 to maintain >99% ionization.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLHigh risk of precipitation in the bloodstream without a carrier.

Mechanistic Pathway of the API

The primary target of this API is the Sigma-1 Receptor located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). The following diagram illustrates the causality between IV administration of the formulation and the downstream cellular survival mechanisms .

S1R_Pathway API 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl (IV Administration) S1R Sigma-1 Receptor (S1R) at MAM API->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Unlocks IP3R3 Ca2 Ca2+ Transfer to Mitochondria IP3R->Ca2 Ion Channel Opening ATP Increased ATP & Cell Survival Ca2->ATP Metabolic Boost

Fig 1. Mechanistic pathway of S1R activation by phenoxyethylpiperidines promoting cell survival.

Formulation Strategy & Excipient Rationale

To achieve a target API concentration of 10 mg/mL for bolus IV injection, we employ a Sulfobutylether-β-cyclodextrin (SBECD) inclusion complex.

  • Solubilization (Causality): SBECD features a hydrophobic cavity that encapsulates the lipophilic 2-bromophenoxy ring, while its hydrophilic sulfobutyl exterior ensures high aqueous solubility. This prevents API precipitation upon dilution in the blood .

  • Buffering (Causality): A 10 mM Citrate buffer is utilized to lock the pH at 5.5. At this slightly acidic pH, the piperidine nitrogen remains fully protonated, maximizing solubility, while the citrate concentration is low enough to be rapidly neutralized by blood buffering systems, preventing injection-site phlebitis.

Step-by-Step Formulation Protocol

Note: This protocol operates as a self-validating system. Do not proceed to the next step unless the checkpoint criteria are explicitly met.

Target: 100 mL of 10 mg/mL 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl in 10% SBECD, pH 5.5.

Step 1: Vehicle Preparation

  • Weigh exactly 10.0 g of pharmaceutical-grade SBECD.

  • Add the SBECD to a depyrogenated glass beaker containing 75 mL of sterile Water for Injection (WFI).

  • Stir at 400 rpm using a magnetic stir bar until completely dissolved (approx. 15 minutes).

  • Checkpoint: The solution must be 100% transparent with no visible particulates.

Step 2: API Complexation

  • Weigh exactly 1.00 g of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl.

  • Slowly add the API powder to the vortexing SBECD solution over a 5-minute period.

  • Causality: Gradual addition prevents the formation of localized supersaturated aggregates, ensuring the cyclodextrin cavity can efficiently encapsulate the API molecules molecule-by-molecule.

  • Maintain stirring at 300 rpm for 45 minutes at ambient temperature (20-25°C) to allow the inclusion complex to reach thermodynamic equilibrium.

Step 3: pH Adjustment & Buffering

  • Add 10 mL of pre-formulated 100 mM Citrate Buffer (pH 5.5).

  • Insert a calibrated micro-pH probe. The pH should read between 5.4 and 5.6.

  • If necessary, titrate dropwise with 0.1 N HCl or 0.1 N NaOH to achieve exactly pH 5.5 ± 0.1.

Step 4: Tonicity & Final Volume

  • Measure the osmolality of the solution using a freezing-point osmometer.

  • Add NaCl incrementally to achieve an isotonic range of 290–300 mOsm/kg.

  • Causality: Hypotonic solutions cause erythrocyte swelling and hemolysis, while hypertonic solutions cause crenation. Strict isotonicity is mandatory for IV safety.

  • Transfer the solution to a Class A volumetric flask and make up to exactly 100.0 mL with WFI.

Step 5: Sterile Filtration & Aseptic Filling

  • Transfer the formulation to a Class II Type A2 Biological Safety Cabinet.

  • Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile Type I borosilicate glass vials.

  • Causality: PES membranes are specifically selected over Nylon or PTFE due to their ultra-low drug-binding properties, ensuring the 10 mg/mL API concentration is preserved post-filtration without loss to the filter matrix.

IV_Workflow Weigh Weigh API & Excipients DissolveCD Dissolve SBECD in WFI Weigh->DissolveCD AddAPI Add API HCl (Stir 45 min) DissolveCD->AddAPI AdjustpH Adjust pH to 5.5 (Citrate Buffer) AddAPI->AdjustpH Filter Sterile Filtration (0.22 µm PES) AdjustpH->Filter Fill Aseptic Filling & Storage Filter->Fill

Fig 2. Step-by-step aseptic workflow for the preparation of the intravenous API formulation.

Quality Control (QC) Specifications

Prior to in vivo administration, the final formulation must pass the following release criteria:

QC TestAnalytical MethodAcceptance CriteriaCausality / Rationale
Appearance Visual InspectionClear, colorless, free of particlesConfirms complete cyclodextrin complexation.
Assay (API Content) RP-HPLC (UV at 220 nm)9.5 – 10.5 mg/mL (95-105%)Ensures accurate dosing for PK/PD calculations.
pH Potentiometry5.4 – 5.6Maintains API ionization and prevents phlebitis.
Osmolality Freezing-point depression290 – 310 mOsm/kgPrevents osmotic shock and erythrocyte hemolysis.
Bacterial Endotoxins LAL Chromogenic Assay< 5.0 EU/kg body weightMandatory safety threshold to prevent pyrogenic shock.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Chemical Neuroscience (2026). Available at:[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23339410, 2-[2-(2-Bromophenoxy)ethyl]piperidine. Available at:[Link]

  • Su, T. P., Hayashi, T., Maurice, T., Buch, S., & Ruoho, A. E. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, managing the long-term stability of complex active pharmaceutical ingredients (APIs) is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, managing the long-term stability of complex active pharmaceutical ingredients (APIs) is critical. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride presents a unique stability profile due to the intersection of three distinct chemical vulnerabilities: a susceptible secondary/tertiary amine ring, a photolabile aryl halide, and a hygroscopic salt form.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot degradation issues encountered during long-term storage and forced degradation studies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During 6-month accelerated storage (40°C/75% RH), our LC-MS data shows a prominent degradant peak with a +16 Da mass shift. What is the mechanism, and how do we prevent it?

A1: Oxidative Degradation (N-Oxide Formation) The +16 Da mass shift is the classic analytical signature of piperidine ring oxidation[1]. The nitrogen atom within the piperidine moiety possesses a nucleophilic lone pair that is highly susceptible to attack by reactive oxygen species (ROS) or trace peroxides in excipients, leading to the formation of a piperidine N-oxide [2].

  • Causality: Elevated temperatures accelerate the auto-oxidation chain reaction. Trace metal ions in the storage container or formulation can act as catalysts via Fenton-like chemistry, generating hydroperoxides that rapidly oxidize the piperidine nitrogen.

  • Resolution: Store the API under an inert argon atmosphere. If formulating, consider the addition of free-radical scavengers (e.g., BHT) or metal chelators (e.g., EDTA) to quench the initiation phase of the oxidative cascade.

Q2: The API powder is changing from a free-flowing solid to a clumped, deliquescent mass. Is the ether linkage hydrolyzing?

A2: Hygroscopicity and Microenvironmental pH Shifts The ether linkage in 2-[2-(2-Bromophenoxy)ethyl]piperidine is sterically and electronically robust; hydrolysis is highly unlikely under standard storage conditions. The physical change is driven by the intrinsic hygroscopicity of the hydrochloride salt [3].

  • Causality: Hydrochloride salts frequently absorb atmospheric moisture at high relative humidity (>60% RH). This water uptake creates a localized aqueous microenvironment. Because HCl is a salt of a weak base and a strong acid, the microenvironmental pH drops. Paradoxically, this moisture can also lead to the displacement of HCl, resulting in the precipitation of the less soluble, non-ionized free base[4][5].

  • Resolution: Implement strict desiccation protocols (e.g., double-bagging with silica gel desiccants). If the issue persists in formulation, a salt-screen to evaluate less hygroscopic counterions (e.g., mesylate or tosylate) is recommended[4].

Q3: We observe a loss of the characteristic 1:1 isotopic bromine doublet (M / M+2) in our mass spectra after exposing the solution to ambient lab light. What is occurring?

A3: Photolytic Homolytic Cleavage The disappearance of the bromine isotope pattern indicates the loss of the bromine atom via photolytic degradation of the aryl bromide moiety .

  • Causality: Aryl bromides are highly susceptible to UV/Vis-induced excitation. The energy of ambient or UV light overlaps with the bond dissociation energy of the C-Br bond, triggering homolytic cleavage[6][7]. This generates a highly reactive aryl radical and a bromine radical. The aryl radical rapidly abstracts a hydrogen atom from the solvent or adjacent molecules, resulting in the debrominated degradant (phenoxyethylpiperidine).

  • Resolution: All handling must be performed under amber/yellow lighting. Long-term storage must utilize actinic (amber) glass vials enclosed in secondary opaque packaging (e.g., aluminum foil pouches).

Part 2: Quantitative Data & Comparative Stability

To facilitate rapid risk assessment, the following table summarizes the expected degradation profiles of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride under standard ICH Q1A/Q1B stress conditions.

Stress ConditionPrimary Degradation PathwayKey Degradant Mass ShiftExpected Degradation Rate (14 Days)Preventative Strategy
Oxidative (3% H₂O₂, 25°C)Piperidine N-oxidation+16 Da (N-Oxide)High (>15%)Inert atmosphere (Argon), Antioxidants
Photolytic (UV-A/Vis, 1.2M lux hrs)C-Br Homolytic Cleavage-79 Da (Debromination)Severe (>25%)Amber glassware, Opaque packaging
Thermal/Humidity (40°C / 75% RH)Deliquescence / Free BaseNeutral Mass (Free Base)Moderate (Physical change)Desiccants, Moisture-barrier bags
Hydrolytic (0.1N HCl / NaOH, 60°C)Ether Cleavage (Rare)-105 Da (Phenol cleavage)Low (<2%)Maintain neutral microenvironment

Part 3: Validated Experimental Protocols

To ensure trustworthiness, every forced degradation study must be a self-validating system. The following protocol isolates specific degradation pathways using rigorous control samples.

Protocol: Differentiating Oxidative vs. Photolytic Degradation

Objective: To accurately quantify the susceptibility of the piperidine ring to oxidation versus the aryl bromide to photolysis.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Control Setup (Critical Step): Aliquot 2 mL of the stock into an amber glass vial. Purge the headspace with Argon for 60 seconds, seal tightly, and wrap in aluminum foil. Store at 25°C. (This isolates thermal degradation from light and oxygen).

  • Oxidative Stress Arm: Aliquot 2 mL of the stock into an amber vial. Add 200 µL of 3% H₂O₂. Do not purge with Argon. Store at 25°C in the dark for 48 hours.

  • Photolytic Stress Arm: Aliquot 2 mL of the stock into a clear quartz vial. Purge with Argon for 60 seconds to remove oxygen (preventing concurrent photo-oxidation). Expose to ICH Q1B compliant UV-A/Vis light (1.2 million lux hours) for 48 hours.

  • Quenching: Quench the oxidative arm by adding 100 µL of 10% sodium thiosulfate solution.

  • LC-MS/MS Analysis: Inject 5 µL of each sample (Control, Oxidative, Photolytic) onto a C18 column (e.g., Waters XBridge) using a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Data Interpretation:

    • Compare the Oxidative arm to the Control to identify the +16 Da N-oxide peak.

    • Compare the Photolytic arm to the Control to identify the loss of the Br isotope doublet and the emergence of the debrominated species.

Part 4: Mechanistic Visualizations

The following diagrams map the logical relationships and chemical pathways responsible for the degradation of this API.

DegradationPathways API 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl Oxidation Oxidative Pathway (Piperidine Ring) API->Oxidation O2 / ROS / Heat Photolysis Photolytic Pathway (Aryl Bromide) API->Photolysis UV / Ambient Light Humidity Hygroscopic Pathway (HCl Salt) API->Humidity >60% RH NOxide Piperidine N-oxide (+16 Da Mass Shift) Oxidation->NOxide Radical Homolytic C-Br Cleavage (Aryl Radical Formation) Photolysis->Radical Deliquescence Moisture Uptake (Microenvironmental pH Drop) Humidity->Deliquescence Debrom Debrominated Degradant (-79 Da Mass Shift) Radical->Debrom H-Abstraction FreeBase Free Base Conversion (Precipitation) Deliquescence->FreeBase

Primary degradation pathways: Oxidation, Photolysis, and Hygroscopicity.

ExperimentalWorkflow Prep API Stock Preparation Control Argon Purged Dark Control Prep->Control StressO 3% H2O2 (Oxidative) Prep->StressO StressP UV-A/Vis Light (Photolytic) Prep->StressP LCMS LC-MS/MS Analysis Control->LCMS Baseline StressO->LCMS Quench first StressP->LCMS Result Mass Shift Identification LCMS->Result

Self-validating forced degradation experimental workflow.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PMC (National Institutes of Health). URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. URL:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC (National Institutes of Health). URL:[Link]

  • Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation. PMC (National Institutes of Health). URL:[Link]

  • Mechanistic Interrogation of Photochemical Nickel-Catalyzed Tetrahydrofuran Arylation Leveraging Enantioinduction Data. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

preventing precipitation of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the solubility challenges of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the solubility challenges of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride [1].

Handling lipophilic hydrochloride salts in dimethyl sulfoxide (DMSO) and subsequent aqueous dilution requires a strict understanding of solvent thermodynamics, ionic interactions, and micro-environmental shifts. Below is an in-depth troubleshooting guide, quantitative data reference, and self-validating protocol to ensure the integrity of your biological assays.

Troubleshooting & Causality FAQs

Q1: Why does 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride precipitate in my DMSO stock solution over time? Causality: DMSO is profoundly hygroscopic. Upon exposure to ambient humidity, it rapidly absorbs water, which disrupts the solvent's hydrogen-bonding network and lowers its capacity to solvate lipophilic compounds. This issue is synergistically exacerbated by freeze-thaw cycles. As DMSO freezes (freezing point ~19°C), water and the dissolved solute are excluded from the forming ice lattice. This creates localized micro-environments of extreme supersaturation, forcing the compound to nucleate and precipitate out of solution [2].

Q2: How do I prevent the compound from "crashing out" when diluting into aqueous cell culture media? Causality: Transitioning from an aprotic solvent (DMSO) to a polar aqueous environment triggers a rapid solvent shift. Cell culture media (pH ~7.4) possesses high ionic strength. Depending on the pKa of the piperidine nitrogen, the compound may partially convert to its highly lipophilic free base form. Even if it remains protonated, the high salt concentration in the media causes a "salting out" effect, forcing the hydrophobic bromophenoxyethyl moiety out of solution [3]. Solution: Keep the final DMSO concentration below 0.1% (v/v). Always add the DMSO stock dropwise to pre-warmed (37°C) media under continuous, vigorous agitation. If precipitation persists, utilize a solvent shift method incorporating anti-precipitants (e.g., HPMC-AS) or carriers like cyclodextrins to maintain supersaturation [3][4].

Q3: Does the hydrochloride (HCl) salt form complicate DMSO solubility compared to the free base? Causality: Yes. DMSO is a polar aprotic solvent. While its highly polarized sulfoxide group efficiently solvates cations, it lacks hydrogen-bond donors and is exceptionally poor at solvating anions like chloride. Consequently, the strong ionic lattice energy of the HCl salt can restrict its solubility in pure, anhydrous DMSO compared to the free base [1]. When moisture is absorbed, the water solvates the chloride but simultaneously drastically reduces the solubility of the lipophilic organic moiety, leading to rapid precipitation.

Quantitative Data: Factors Influencing Solubility

Summarized below are the critical variables that dictate the thermodynamic and kinetic solubility limits of your compound during assay preparation.

VariableConditionEffect on SolubilityMechanistic Causality
Water in DMSO >5% v/vDecreases Disrupts DMSO-solute interactions; induces supersaturation.
Freeze-Thaw >3 cyclesDecreases Localized solute concentration during ice lattice formation [2].
Media Temp 4°C vs 37°CDecreases at 4°C Lower kinetic energy reduces the thermodynamic solubility limit.
Anti-precipitants HPMC-AS addedIncreases Polymers inhibit crystal nucleation during the solvent shift[3].

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent false negatives in your biological readouts, follow this self-validating workflow for stock preparation and aqueous dilution.

Step 1: Anhydrous Stock Preparation

  • Procure a newly opened bottle of anhydrous DMSO (≥99.9% purity).

  • Weigh the 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride powder in a low-humidity environment (e.g., a nitrogen-purged glovebox).

  • Dissolve the compound to a conservative maximum concentration (e.g., 10 mM) to avoid approaching the metastable supersaturated zone.

Step 2: Aliquoting and Storage

  • Immediately aliquot the primary stock into single-use sterile microcentrifuge tubes (e.g., 10–50 µL per tube). This completely eliminates freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C inside a sealed desiccator to prevent atmospheric moisture ingress.

Step 3: Thawing and Self-Validation

  • Thaw the required aliquot at room temperature. Crucial: Keep the tube sealed during thawing to prevent condensation from introducing water into the DMSO.

  • Self-Validation Check: Before use, visually inspect the solution against a dark background and briefly centrifuge the tube (10,000 x g for 1 minute). If a micro-pellet forms at the bottom, the solution has degraded and supersaturated. Discard the aliquot.

Step 4: Aqueous Dilution (Solvent Shift)

  • Pre-warm the target cell culture medium or assay buffer to 37°C.

  • Rapidly inject the validated DMSO stock directly into the vortex of the swirling medium. This ensures instantaneous dispersion and prevents high localized concentrations that trigger nucleation.

Visual Workflow Diagram

G A 1. Anhydrous DMSO Stock Preparation B 2. Aliquot into Single-Use Tubes A->B C 3. Storage at -20°C (Desiccated) B->C D 4. Thaw at RT (Protect from Moisture) C->D E 5. Dilution in Aqueous Assay Media D->E F Precipitation Detected? E->F G Apply Solvent Shift or Co-solvents F->G Yes H Proceed to Biological Assay F->H No G->H

Workflow for preventing 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl precipitation.

References

  • Title: 2-[2-(2-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 23339410 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: PubMed, National Institutes of Health URL: [Link]

  • Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the specific physicochemical realities of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (C₁₃H₁₈BrNO • HCl) to help you build a robust, self-validating LC-MS/MS method.

Understanding the causality behind your experimental choices is critical. This molecule presents three distinct analytical challenges:

  • The Piperidine Ring (pKa ~9.5): A strong base that guarantees excellent Electrospray Ionization (ESI) efficiency but is highly prone to peak tailing due to secondary interactions with column silanols.

  • The Bromophenoxy Moiety: Bromine's natural isotopic distribution (50.69% ⁷⁹Br and 49.31% ⁸¹Br) splits your precursor ion signal, requiring specific MRM strategies but offering a powerful built-in quality control mechanism.

  • The Hydrochloride Salt Form: Direct injection of high-concentration chloride salts can cause severe ion suppression in the MS source.

Part 1: Quantitative Data & Parameter Summaries

To establish a baseline, configure your triple quadrupole mass spectrometer and UHPLC system according to the empirically derived parameters below.

Table 1: Optimized ESI+ Source Parameters Note: Parameters are generalized for modern orthogonal ESI sources; adjust absolute values based on your specific vendor (e.g., Waters, Agilent, Sciex).

ParameterTarget ValueMechanistic Rationale
Ionization Mode ESI Positive (ESI+)ESI is best applied to basic compounds[1]. The piperidine nitrogen readily accepts a proton to form [M+H]⁺.
Capillary / Ion Spray Voltage +2.5 kV to +3.5 kVLower voltages often reduce background noise without sacrificing the signal of highly basic analytes[2].
Desolvation Temperature 450 °C – 500 °CHigh aqueous content in early gradients requires high heat to ensure complete droplet desolvation and gas-phase ion formation[3].
Cone / Declustering Voltage 25 V – 35 VLow enough to prevent in-source fragmentation of the fragile ether linkage, high enough to decluster solvent adducts.

Table 2: Multiple Reaction Monitoring (MRM) Transitions Self-Validating System: Because bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, your method must track both isotopes.

IsotopePrecursor Ion ([M+H]⁺)Product Ion (m/z)Collision Energy (eV)Fragment Identity (Causality)
⁷⁹Br 284.1112.125[Piperidine-ethyl]⁺ cation. Note: Bromine is lost; fragment mass is identical for both isotopes.
⁷⁹Br 284.1171.020[Bromophenol]⁺ radical cation (contains ⁷⁹Br).
⁸¹Br 286.1112.125[Piperidine-ethyl]⁺ cation.
⁸¹Br 286.1173.020[Bromophenol]⁺ radical cation (contains ⁸¹Br).

Part 2: Step-by-Step Experimental Protocol

Do not rely on generic auto-tuning. Follow this validated workflow to ensure maximum sensitivity and chromatographic integrity.

Step 1: MS/MS Tuning via Syringe Infusion

  • Prepare a 100 ng/mL solution of the API in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infuse at 10 µL/min directly into the ESI source.

  • Perform a Q1 full scan (m/z 100–400). You must observe a doublet at m/z 284.1 and 286.1 of equal intensity.

  • Isolate m/z 284.1 in Q1 and ramp the Collision Energy (CE) from 5 to 50 eV to generate the product ion spectrum. Repeat for m/z 286.1.

Step 2: Chromatographic Method Development

  • Column Selection: Select an end-capped, hybrid-silica C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) to resist high pH if necessary, and to minimize unreacted silanols.

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes solution-phase protonation[4]).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Matrix & Salt Management (The Divert Valve)

  • Because the compound is a hydrochloride salt, the chloride ion (Cl⁻) will elute in the void volume. High chloride concentrations cause droplet surface competition and ion suppression[2].

  • Action: Program the MS divert valve to send the LC effluent to Waste from 0.0 to 0.8 minutes, switching to the MS Source only just before the piperidine derivative elutes.

Part 3: Troubleshooting Guides & FAQs

Q: My peak shape is terrible. I am seeing severe tailing, sometimes even a split peak. How do I fix this? A: This is a classic symptom of secondary interactions. The piperidine ring is highly basic. In a mildly acidic or neutral mobile phase, residual silanols on the silica stationary phase become deprotonated (SiO⁻). Your positively charged analyte interacts via ion-exchange with these silanols, causing tailing.

  • Solution A (Acidic): Ensure your mobile phase pH is strictly < 2.5 (increase Formic Acid to 0.2% or use Trifluoroacetic acid, though TFA suppresses MS signal). This fully protonates both the amine and the silanols, neutralizing the stationary phase.

  • Solution B (Basic): Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). This deprotonates the piperidine ring, rendering it neutral. While conventional wisdom suggests basic analytes won't ionize in basic eluents, gas-phase processes in the ESI droplet often still yield excellent [M+H]⁺ signals[2].

Q: I am losing sensitivity at higher concentrations. The calibration curve is flattening out. A: You are experiencing ESI droplet saturation. Different chemical compounds in an electrospray droplet compete for a limited number of charged sites at the droplet surface[2]. Because this molecule is highly surface-active, it rapidly saturates the droplet surface at high concentrations.

  • Solution: Dilute your samples, reduce the injection volume (e.g., from 5 µL to 1 µL), or decrease the capillary voltage to generate a finer spray with a higher surface-area-to-volume ratio.

Q: How do I ensure my peak is pure and not co-eluting with a matrix interference? A: Use the bromine isotopes as a self-validating system. Set up your quantification method to monitor both the ⁷⁹Br transition (284.1 → 112.1) and the ⁸¹Br transition (286.1 → 112.1).

  • Solution: Calculate the ion ratio of (Area ⁸¹Br / Area ⁷⁹Br). Because the natural abundance is fixed, this ratio must always be approximately 0.97 to 1.0. If the ratio in an unknown sample deviates by more than ±15% from your reference standard, you have a co-eluting interference artificially inflating one of the masses.

Part 4: Workflow Visualization

LCMS_Workflow Start Analyte: 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl Target: [M+H]+ Step1 Step 1: Syringe Infusion & ESI Tuning Optimize Capillary Voltage & Temp Start->Step1 Step2 Step 2: MRM Transition Selection Identify 79Br and 81Br Precursors Step1->Step2 Step3 Step 3: Chromatographic Optimization Resolve Silanol Interactions Step2->Step3 BranchA Path A: Low pH (0.1% FA) Promotes Solution Protonation Step3->BranchA BranchB Path B: High pH (10mM NH4HCO3) Minimizes Secondary Interactions Step3->BranchB Step4 Step 4: Matrix & Salt Management Divert HCl to Waste (0-1 min) BranchA->Step4 BranchB->Step4 Validate Self-Validating QC: Confirm 1:1 Ratio of m/z 284.1 / 286.1 Step4->Validate

Caption: Step-by-step LC-MS/MS method development workflow for brominated piperidine derivatives.

References

  • "2.3: Ionization Techniques - Chemistry LibreTexts", LibreTexts Chemistry.[Link]

  • "The Secrets of Electrospray Ionization: Why Less is More | LCGC International", LCGC.[Link]

  • "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte", PubMed Central (PMC).[Link]

  • "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration", PLOS One.[Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Specificity for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a highly lipophilic basic amine, 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride presents unique physicochemical challenges in in vitro pharmacology. While the hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly lipophilic basic amine, 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride presents unique physicochemical challenges in in vitro pharmacology. While the hydrochloride salt ensures initial aqueous solubility, the compound's structure—comprising a basic secondary piperidine ring (pKa ~9.5) and a highly hydrophobic halogenated aromatic ring (bromophenoxy)—drives complex partitioning behavior at physiological pH.

This guide provides mechanistic troubleshooting and self-validating protocols to help you isolate true on-target pharmacology from artifactual off-target effects.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high assay variability, apparent loss of potency, or poor dose-response curves in my cell-based assays?

The Causality: This is a classic presentation of Non-Specific Binding (NSB) . The bromophenoxy moiety is highly lipophilic. In standard aqueous buffers (e.g., HBSS or serum-free DMEM), the hydrophobic effect drives the compound out of solution, causing it to adsorb onto polystyrene plasticware or partition indiscriminately into cellular lipid bilayers. This drastically reduces the free (active) concentration of the drug, leading to artificial shifts in IC₅₀/EC₅₀ values [1]. The Solution: You must provide a thermodynamic sink in your assay buffer. Supplementing your media with Bovine Serum Albumin (BSA) establishes an equilibrium that prevents plastic binding while maintaining a consistent free-drug fraction.

Q2: My cells are showing extensive vacuolization and cytotoxicity after 12–24 hours of exposure. Is this a target-mediated phenotype?

The Causality: It is highly likely this is an off-target artifact known as lysosomotropism . Over half of all commercially available drugs contain a basic amine, making them susceptible to this phenomenon[2]. At pH 7.4, a fraction of the piperidine ring exists as an unprotonated free base, which readily diffuses across cell membranes. Once it enters the acidic lumen of a lysosome (pH ~4.5), the piperidine nitrogen becomes protonated. The charged molecule can no longer cross the lipid bilayer and becomes trapped. This massive intralysosomal accumulation causes osmotic swelling (vacuolization) and eventual cytotoxicity [2]. The Solution: Run a LysoTracker displacement counter-screen (see Protocol 2). If the cytotoxicity is rescued by pre-treating cells with a vacuolar-type H⁺-ATPase (V-ATPase) inhibitor like Concanamycin A, the toxicity is definitively an off-target lysosomotropic artifact.

Q3: In safety counter-screens, the compound shows significant hERG channel blockade. How can I control for this in vitro?

The Causality: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. Its inner cavity contains polar aromatic residues (specifically Y652 and F656) that perfectly accommodate the pharmacophore of lipophilic basic amines [3]. The piperidine nitrogen of your compound likely forms a critical hydrogen bond with Y652, while the bromophenoxy group engages in hydrophobic contacts with F656, trapping the channel in a closed state [3, 4]. The Solution: While hERG liability is an inherent structural feature, you can mitigate false-positive safety flags in early screening by utilizing automated patch-clamp assays that incorporate physiological protein concentrations (e.g., 10% FBS). This shifts the IC₅₀ by reducing the unbound fraction, providing a more accurate representation of in vivo proarrhythmic risk[4].

Part 2: Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include mandatory controls to verify the causality of the observed effects.

Protocol 1: Mitigating Non-Specific Binding (NSB) via Buffer Optimization

Objective: Prevent plastic adsorption and non-specific lipid partitioning of 2-[2-(2-Bromophenoxy)ethyl]piperidine.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., HBSS) and supplement it with 0.1% to 1.0% (w/v) fatty-acid-free BSA . Note: Fatty-acid-free BSA is critical, as endogenous lipids can compete for compound binding sites.

  • Compound Dilution: Dissolve the hydrochloride salt in 100% DMSO to create a 10 mM stock. Perform all intermediate serial dilutions in glass vials (not polystyrene) or low-bind polypropylene tubes.

  • Equilibration: Dilute the DMSO stock into the BSA-supplemented buffer (final DMSO ≤ 0.5%). Allow the solution to equilibrate at room temperature for 30 minutes before applying it to cells.

  • Validation Control: Run a parallel assay using standard buffer without BSA. A leftward shift in potency (lower IC₅₀) in the BSA condition confirms that NSB was previously depleting your free drug concentration [1].

Protocol 2: Self-Validating Lysosomotropism Counter-Screen

Objective: Determine if observed cellular phenotypes are driven by lysosomal trapping of the basic piperidine ring.

  • Cell Seeding: Seed your target cells in a 96-well imaging plate and incubate overnight.

  • Gradient Collapse (The Validation Step): Pre-treat half of the wells with 100 nM Concanamycin A for 1 hour. This inhibits the V-ATPase, collapsing the lysosomal pH gradient and preventing the protonation/trapping of the piperidine amine [2].

  • Compound Treatment: Add 2-[2-(2-Bromophenoxy)ethyl]piperidine (e.g., 1 µM, 5 µM, 10 µM) to both the Concanamycin A-treated and untreated wells for 2 hours.

  • Probe Addition: Add 50 nM LysoTracker™ Red DND-99 to all wells for the final 30 minutes of incubation.

  • Imaging & Analysis: Wash cells with PBS and image via fluorescence microscopy.

    • Interpretation: If the compound displaces LysoTracker in the untreated wells (loss of red fluorescence) but fails to induce vacuolization/toxicity in the Concanamycin A-treated wells, the compound's effects are confirmed as off-target lysosomotropism.

Part 3: Data Presentation

The following table summarizes the quantitative impact of the aforementioned mitigation strategies on standard in vitro assay parameters.

Off-Target LiabilityStructural DriverMitigation StrategyExpected Quantitative Outcome
Non-Specific Binding Bromophenoxy lipophilicity0.1% - 1.0% BSA in buffer3- to 5-fold increase in apparent Papp​ / Recovery of IC₅₀ [1]
Lysosomotropism Basic piperidine (pKa ~9.5)V-ATPase inhibition (Concanamycin A)>90% reduction in compound-induced vacuolization
hERG Blockade Pharmacophore match (Y652/F656)Serum-shifted patch clamp10- to 30-fold rightward shift in hERG IC₅₀ [4]

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow for diagnosing and mitigating the physicochemical liabilities of this compound.

G Start 2-[2-(2-Bromophenoxy)ethyl]piperidine In Vitro Assay NSB Non-Specific Binding (Bromophenoxy Lipophilicity) Start->NSB Lyso Lysosomotropism (Basic Piperidine) Start->Lyso hERG hERG Channel Blockade (Pharmacophore Match) Start->hERG MitNSB Add 0.1-1% BSA Use Low-Bind Plates NSB->MitNSB MitLyso LysoTracker Counter-Screen Normalize with Concanamycin A Lyso->MitLyso MithERG Automated Patch-Clamp Shift Assay with Serum hERG->MithERG Valid Validated On-Target Specificity MitNSB->Valid MitLyso->Valid MithERG->Valid

Workflow for diagnosing and mitigating off-target liabilities of lipophilic basic amines.

References

  • Krishna, G., Chen, K., Lin, C., & Nomeir, A. A. (2001). "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Available at:[Link]

  • MacIntyre, A. C., & Cutler, C. J. (2010). "Mechanisms of amine accumulation in, and egress from, lysosomes." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Jiang, Y., et al. (2024). "Harnessing AlphaFold to reveal hERG channel conformational state secrets." eLife. Available at:[Link]

  • Bridgland-Taylor, M. H., et al. (2014). "Early identification of hERG liability in drug discovery programs by automated patch clamp." Frontiers in Pharmacology. Available at:[Link]

Troubleshooting

Technical Support Center: Stabilizing 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl in Plasma Matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles of quantifying 2-[2-(2-Bromophenoxy)ethyl]piperidine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles of quantifying 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride in biological matrices.

To understand how to handle this molecule, we must first look at its structure. It is a lipophilic cation . It features a basic secondary amine within its piperidine ring (pKa ~10.5) and a highly hydrophobic bromophenoxy ether moiety (XLogP3 ~3.4). In a plasma matrix, this structural combination triggers two major bioanalytical failure modes: severe non-specific binding (NSB) to labware and high-affinity binding to plasma proteins.

The following causality-driven troubleshooting guide and self-validating protocols will help you achieve robust, [1] recovery and stability.

Part 1: Troubleshooting & FAQs

Q1: Why does the LC-MS/MS signal of 2-[2-(2-Bromophenoxy)ethyl]piperidine drop by 30-40% after 12 hours in the autosampler, even at 4°C?

  • The Causality: This is rarely enzymatic degradation; the ether linkage and piperidine ring are metabolically stable in ex vivo plasma. The signal loss is driven by Non-Specific Binding (NSB) to the polypropylene autosampler vials. At physiological or neutral pH, a fraction of the drug exists as a free base, which strongly adsorbs to hydrophobic plastic surfaces via Van der Waals forces.

  • The Solution: You must disrupt these hydrophobic interactions. Adding 0.1% to 0.5% of a zwitterionic or non-ionic surfactant (like CHAPS or Solutol®) to the final extract coats the vial walls and prevents adsorption [2]. Alternatively, acidifying the final extract with 0.1% Formic Acid ensures the piperidine nitrogen remains fully protonated, maximizing its aqueous solubility and repelling it from the plastic walls.

Q2: My extraction recovery using standard Acetonitrile Protein Precipitation (PPT) is erratic (40-60%). How do I achieve >85% recovery?

  • The Causality: As a lipophilic cation, this compound exhibits a high affinity for α1-acid glycoprotein (AGP) and lipoproteins, not just human serum albumin (HSA) [3]. When you add neutral acetonitrile, the proteins precipitate rapidly, permanently trapping the bound drug within the pellet.

  • The Solution: You must disrupt the protein-drug interaction before extraction. Switch to a high-pH Liquid-Liquid Extraction (LLE). By pre-treating the plasma with 5% Ammonium Hydroxide (NH4OH), you raise the pH above the piperidine's pKa. This suppresses ionization (driving it to the free base form) and denatures the binding proteins. The un-ionized lipophilic free base then partitions highly efficiently into an organic solvent.

Q3: Are there specific precautions for freeze-thaw stability testing for this compound?

  • The Causality: Yes. During the freezing process, water crystallizes first, causing a localized concentration of salts, proteins, and the analyte (cryo-concentration). For highly lipophilic hydrochloride salts, this can lead to irreversible micelle formation or co-precipitation with denatured lipoproteins during the thaw cycle.

  • The Solution: Always thaw plasma samples on wet ice (0-4°C) rather than at room temperature to prevent thermal shock to the proteins. Immediately upon complete thawing, vortex the samples vigorously for at least 3 minutes to redissolve any transiently precipitated analyte before taking your aliquot.

Part 2: Quantitative Data Summary

The table below summarizes the impact of implementing causality-driven stabilization strategies on the recovery and autosampler stability of 2-[2-(2-Bromophenoxy)ethyl]piperidine in rat/human plasma.

Matrix ConditionExtraction MethodAutosampler Stability (24h, 4°C)Mean Recovery (%)Precision (% CV)
Untreated PlasmaNeutral PPT (100% ACN)-38.5% (Severe NSB)45.218.5
Plasma + 0.1% FAAcidic PPT (ACN + FA)-5.2%72.412.1
Plasma + 5% NH4OH LLE (MTBE) -2.1% 91.8 4.3

Part 3: Optimized Experimental Protocol (Self-Validating LLE)

To ensure [4], every extraction must operate as a self-validating system. The following protocol uses an equilibration step to ensure the Internal Standard (IS) perfectly mirrors the analyte's binding state.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 50 µL of thawed plasma into a 2 mL low-bind polypropylene 96-well plate. Add 10 µL of the stable-isotope-labeled Internal Standard (IS) working solution.

  • Equilibration (The Self-Validating Step): Vortex the plate at 800 rpm for 5 minutes at room temperature.

    • Mechanistic Rationale: This allows the IS to bind to AGP and lipoproteins exactly like the endogenous analyte. Any downstream matrix effect or extraction loss will affect the analyte and IS equally, maintaining a constant peak area ratio and mathematically validating the recovery.

  • Basification: Add 50 µL of 5% NH4OH in water. Vortex for 2 minutes.

    • Mechanistic Rationale: Raises the matrix pH > 11, neutralizing the piperidine hydrochloride salt into its free base form and altering protein conformation to release the drug.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Seal the plate and shake vigorously for 10 minutes at 1000 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C to cleanly separate the aqueous and organic layers.

  • Transfer & Dry: Transfer 450 µL of the upper organic layer to a clean low-bind plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution (NSB Prevention): Reconstitute the dried extract in 100 µL of Initial Mobile Phase containing 0.1% Formic Acid and 0.1% CHAPS.

    • Mechanistic Rationale: The acid re-protonates the piperidine for optimal ESI+ MS ionization, while the CHAPS coats the well walls, preventing adsorption prior to injection.

Part 4: Workflow Visualization

G N1 Raw Plasma Sample (High AGP Protein Binding) N2 Add Internal Standard & Equilibrate (5 min) N1->N2 N3 Basification (5% NH4OH) Disrupts PPB & Neutralizes Piperidine N2->N3 Self-Validating IS Sync N4 Liquid-Liquid Extraction (MTBE) Isolates Lipophilic Free Base N3->N4 pH > 11 N5 Nitrogen Evaporation (35°C) N4->N5 Transfer Organic Phase N6 Reconstitution (0.1% FA + 0.1% CHAPS) Prevents Non-Specific Binding N5->N6 N7 LC-MS/MS Analysis N6->N7 Stabilized for Autosampler

Workflow for the stabilization and extraction of 2-[2-(2-Bromophenoxy)ethyl]piperidine from plasma.

Part 5: References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis | Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive Source: ResearchGate / ADME & Toxicology URL: [Link]

  • Title: Sensitive determination of plasma protein binding of cationic drugs using mixed-mode solid-phase microextraction Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Optimization

Technical Support Center: Overcoming 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl Toxicity in Primary Cell Lines

Overview As a Senior Application Scientist, I frequently consult with researchers struggling to maintain primary cell viability when working with lipophilic amines like 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently consult with researchers struggling to maintain primary cell viability when working with lipophilic amines like 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (BPEP-HCl) . While phenoxyethyl piperidine derivatives are highly valuable as cholinesterase inhibitors and central nervous system probes[1], their physicochemical properties—specifically a basic piperidine ring coupled with a highly lipophilic bromophenoxy moiety—make them uniquely susceptible to subcellular sequestration.

This guide deconstructs the mechanisms of BPEP-HCl cytotoxicity and provides field-proven, self-validating protocols to rescue your primary cell cultures, ensuring that your experimental readouts reflect true target pharmacology rather than physicochemical artifacts.

Part 1: Diagnostic FAQs (Troubleshooting Guide)

Q1: My primary cortical neurons exhibit massive cytoplasmic vacuolization within 12-24 hours of BPEP-HCl exposure. What is driving this phenotype? Causality: You are observing classic lysosomotropism (ion trapping). BPEP-HCl is a weak base. At physiological extracellular pH (7.4), a fraction of the drug remains uncharged and freely diffuses across lipid bilayers. However, once it enters the highly acidic lumen of the endolysosome (pH ~4.5), the piperidine nitrogen becomes protonated[2]. The charged molecule cannot diffuse back across the membrane, leading to massive intralysosomal accumulation[3]. This trapped solute causes an influx of water (osmotic swelling), visible under phase-contrast microscopy as cytoplasmic vacuolization, eventually leading to lysosomal membrane permeabilization (LMP) and cell death[2].

Q2: My primary hepatocytes show rapid loss of viability (within 2-4 hours) without any visible vacuolization. Is this the same mechanism? Causality: No. Acute toxicity (onset under 4 hours) is rarely driven by lysosomal swelling, which requires time for the compound to accumulate osmotically. Instead, this rapid death is typically caused by mitochondrial depolarization . Piperidine derivatives can localize to mitochondrial membranes, inducing reactive oxygen species (ROS) generation, the release of Bax-protein, and subsequent cytochrome C release[4]. Hepatocytes are highly metabolically active and particularly sensitive to this type of mitochondrial uncoupling.

Q3: How can I definitively prove that the toxicity is an off-target physicochemical artifact rather than target-mediated pharmacology? Causality: You must decouple the chemical structure's basicity from its target-binding affinity. The gold standard approach is to pre-treat cells with a vacuolar-type H+-ATPase (v-ATPase) inhibitor, such as Bafilomycin A1. By preventing lysosomal acidification, you eliminate the pH gradient required for ion trapping[2]. If Bafilomycin A1 rescues cell viability, the toxicity is driven by lysosomotropism. If toxicity persists, it is either target-mediated or driven by acute mitochondrial disruption.

Part 2: Self-Validating Experimental Protocols

Protocol A: Bafilomycin A1 Co-Treatment Assay (Lysosomotropism Validation)

Objective: Neutralize lysosomal pH to prevent BPEP-HCl ion trapping and validate the mechanism of toxicity. Self-Validating Design: This protocol includes a positive control (Chloroquine) to confirm the assay window and prove that the lysosomal pH gradient was successfully collapsed.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cells (e.g., cortical neurons or HUVECs) in a 96-well plate and culture until 80% confluent.

  • Pre-treatment: Treat cells with 10 nM Bafilomycin A1 (or vehicle control, 0.1% DMSO) for 1 hour prior to BPEP-HCl exposure.

    • Expert Insight: 1 hour is sufficient to collapse the lysosomal pH gradient without inducing basal toxicity from prolonged autophagy inhibition.

  • Compound Dosing: Add BPEP-HCl at your previously determined IC50 concentration. Include a parallel arm treated with 50 µM Chloroquine as a positive control for lysosomotropism[2].

  • Incubation: Incubate for 24 hours under standard conditions (37°C, 5% CO2).

  • Readout: Assess viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) and image for vacuolization using phase-contrast microscopy.

    • Expected Outcome: Bafilomycin A1 pre-treatment should significantly restore ATP levels and eliminate vacuolization in both the BPEP-HCl and Chloroquine arms, confirming ion trapping as the primary toxic driver.

Protocol B: Extracellular pH Modification (Step-Down Dosing)

Objective: Shift the ionization equilibrium of BPEP-HCl in the culture media to reduce intracellular partitioning.

Step-by-Step Methodology:

  • Media Preparation: Prepare custom culture media buffered with 25 mM HEPES adjusted to pH 7.0, 7.2, and 7.4.

  • Formulation: Dissolve BPEP-HCl in DMSO (ensuring final DMSO concentration does not exceed 0.1% to prevent solvent toxicity) and spike into the pH-adjusted media.

  • Treatment: Replace standard media with the pH-adjusted media containing BPEP-HCl and incubate for 24 hours.

    • Expert Insight: Lowering the extracellular pH increases the protonated fraction of the drug outside the cell. Because the charged form cannot easily cross the plasma membrane, this slows the rate of intracellular entry and subsequent lysosomal accumulation[3], widening your therapeutic window for pharmacological assays.

Part 3: Quantitative Data Presentation

The following table summarizes the differential toxicity profiles of BPEP-HCl across various primary cell lines and outlines the optimal mitigation strategies.

Primary Cell TypePrimary Toxicity MechanismOnset TimePhenotypic MarkerIC50 Shift with BafA1 (10nM)Recommended Mitigation Strategy
Cortical Neurons Lysosomotropism (Ion Trapping)12 - 24 hrsSevere Cytoplasmic Vacuolization3-fold to 5-fold increaseBafilomycin A1 pre-treatment; Extracellular pH reduction (pH 7.2)
Hepatocytes Mitochondrial Depolarization2 - 4 hrsRapid ATP Depletion; No VacuolesNo significant shiftROS scavengers (e.g., NAC); Limit exposure time to <2 hrs
HUVECs Mixed (Lysosomal + Phospholipidosis)24 - 48 hrsLipid Droplet Accumulation2-fold increaseStep-down dosing; Monitor with LysoTracker Red

Part 4: Mechanistic Visualization

The following diagram maps the dual pathways of BPEP-HCl-induced cytotoxicity in primary cells, highlighting the specific nodes where our troubleshooting protocols intervene.

ToxicityPathways BPEP BPEP-HCl Exposure (Lipophilic Amine) Lysosome Lysosomal Accumulation (pH 4.5) BPEP->Lysosome Endocytosis / Diffusion Mito Mitochondrial Membrane Localization BPEP->Mito Intracellular Partitioning Protonation Ion Trapping (Protonation of Piperidine) Lysosome->Protonation Swelling Osmotic Swelling & Vacuolization Protonation->Swelling LMP Lysosomal Membrane Permeabilization (LMP) Swelling->LMP Apoptosis Apoptosis / Cell Death LMP->Apoptosis Depolarization Membrane Depolarization & ROS Release Mito->Depolarization CytC Cytochrome C Release Depolarization->CytC CytC->Apoptosis BafA1 Mitigation: Protocol A (Bafilomycin A1) BafA1->Lysosome Blocks Acidification pHMod Mitigation: Protocol B (Extracellular pH 7.2) pHMod->BPEP Reduces Membrane Permeability

Caption: Divergent cytotoxic pathways of BPEP-HCl (Lysosomotropism vs. Mitochondrial Depolarization) and targeted mitigation interventions.

Part 5: References

1.[2] Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolarization, and cytotoxicity. National Institutes of Health (NIH) / PMC.[Link] 2.[3] Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid. National Institutes of Health (NIH) / PMC.[Link] 3.[4] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH) / PMC.[Link] 4.[1] Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. National Institutes of Health (NIH) / PubMed.[Link]

Sources

Troubleshooting

refining purification techniques for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating and purifying 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating and purifying 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride .

Synthesizing this secondary amine typically involves the alkylation of 2-bromophenol with a piperidine derivative (or vice versa)[1][2]. Consequently, the crude reaction matrix is often contaminated with unreacted 2-bromophenol, alkylation byproducts, and residual solvents. The protocols below are engineered to address the specific physicochemical challenges of this molecule, including the hygroscopicity of its hydrochloride salt, the risk of "oiling out" during crystallization, and the pH-dependent partitioning of its impurities.

Section 1: The Purification Logic & Workflow

To achieve >99% purity, the purification strategy must exploit the structural differences between the target amine and its primary impurities. The free base of 2-[2-(2-Bromophenoxy)ethyl]piperidine is highly lipophilic, whereas the primary impurity, 2-bromophenol, is weakly acidic with a known pKa of 8.45[3].

By utilizing a strong base during liquid-liquid extraction, the phenolic impurity can be ionized and driven into the aqueous phase. Subsequently, converting the enriched free base into a hydrochloride salt drastically alters its solubility profile, allowing for selective recrystallization[4].

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Phenol) Extraction Acid-Base Extraction (Wash with 1M NaOH) Crude->Extraction OrganicLayer Organic Phase (Enriched Free Base) Extraction->OrganicLayer Retains Amine AqueousLayer Aqueous Phase (2-Bromophenoxide) Extraction->AqueousLayer Removes Phenol SaltFormation HCl Salt Formation (HCl in Et2O / iPrOH) OrganicLayer->SaltFormation Recrystallization Recrystallization (EtOH / Et2O Anti-solvent) SaltFormation->Recrystallization PureProduct Pure 2-[2-(2-Bromophenoxy)ethyl] piperidine HCl Recrystallization->PureProduct Yields Crystals

Workflow for isolating 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl from crude reaction mixtures.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Quantitative Acid-Base Extraction (Phenol Removal)

Causality Check: Why use NaOH instead of a milder base like NaHCO₃? Because 2-bromophenol has a pKa of 8.45[3]. A saturated NaHCO₃ solution (pH ~8.3) will leave approximately 50% of the phenol protonated and trapped in your organic layer. Sodium hydroxide (pH > 13) ensures >99.9% deprotonation, forming the water-soluble sodium 2-bromophenoxide.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of crude).

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with 1.0 M NaOH (3 × 5 mL per gram of crude).

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enriched free base as an oil.

Protocol B: Anhydrous Salt Formation & Recrystallization

Causality Check: Water must be strictly excluded during salt formation. Aqueous HCl will introduce water into the matrix, causing the highly hygroscopic piperidine hydrochloride salt to form a sticky, unworkable paste rather than a crystalline solid.

  • Primary Solvation: Dissolve the enriched free base in a minimal volume of absolute ethanol or isopropanol (the "good" solvent)[4].

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.05 molar equivalents of anhydrous HCl in diethyl ether (or dioxane) under continuous stirring.

  • Anti-Solvent Addition: Slowly add cold diethyl ether (the "anti-solvent") dropwise until a slight turbidity persists in the solution[4].

  • Thermal Cycling: Heat the mixture gently until the solution clarifies. Remove from heat and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold diethyl ether, and immediately dry under high vacuum at 40 °C.

Section 3: Data Presentation

Selecting the correct solvent system is critical for optimizing the thermodynamic yield of the hydrochloride salt while preventing the co-precipitation of impurities.

Table 1: Solvent Systems for Piperidine Hydrochloride Recrystallization [4]

Primary Solvent (Good)Anti-Solvent (Poor)Polarity Profile & SolvationCrystallization Kinetics
Absolute Ethanol Diethyl EtherHigh solubility at reflux; steep solubility curve upon cooling.Excellent. Yields sharp needles; moderate risk of oiling out if cooled too rapidly.
Isopropanol (iPrOH) Diethyl EtherLower baseline solubility than EtOH; excellent for highly lipophilic salts.Slower nucleation. Often requires seeding, but yields higher purity crystals.
Methanol AcetoneVery high solubility; requires significant anti-solvent volume.High risk of supersaturation. Not recommended for highly hygroscopic salts.

Section 4: Troubleshooting FAQs

Q1: During recrystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. How do I force crystallization? A: "Oiling out" occurs when the target compound becomes supersaturated and separates as a distinct liquid phase before the temperature drops to its melting point in that specific solvent system[4]. To resolve this:

  • Reheat the mixture and add a small volume of the primary solvent (e.g., ethanol) until the oil completely redissolves.

  • Reduce your cooling rate drastically. Allow the flask to cool ambiently to room temperature before ever applying an ice bath.

  • Introduce a seed crystal of the pure compound or scratch the inside of the glass flask with a glass rod. This provides a nucleation site, lowering the activation energy required for the crystal lattice to form[4].

Q2: I attempted to purify the free base via flash chromatography before salt formation, but the compound smeared across the column. How can I improve the resolution? A: Secondary amines like 2-[2-(2-Bromophenoxy)ethyl]piperidine interact strongly via hydrogen bonding with the acidic silanol groups on standard silica gel, causing severe tailing[1][5]. To prevent this, you must deactivate the silica. Pre-flush your column with a solvent system containing 1–2% Triethylamine (Et₃N), or use a highly polar basic eluent such as Dichloromethane/Methanol/Aqueous NH₄OH (e.g., 90:9:1). This blocks the active silanol sites, allowing the amine to elute as a sharp, predictable band.

Q3: My isolated hydrochloride salt is >99% pure by NMR, but it turns into a gummy paste when left on the bench for a few hours. What is the mechanism, and how is it prevented? A: Amine hydrochlorides are often highly hygroscopic. The salt absorbs atmospheric moisture, which lowers its glass transition temperature and causes it to deliquesce (dissolve in the absorbed water). To prevent this, you must vacuum-dry the crystals immediately after filtration at 40 °C for 12–24 hours to remove all residual lattice solvent. Store the final product in a tightly sealed desiccator over a strong desiccant like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

References

  • 2-Bromophenol | C6H5BrO | CID 7244 - PubChem Source: nih.gov URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library Source: mdpi.com URL:[Link]

  • Synthesis of Tetracyclic Heterocompounds as Selective Estrogen Receptor Modulators. Part 1. Source: acs.org URL:[Link]

  • United States Patent: US 8,962,659 B2 (Phenoxyethyl piperidine compounds) Source: googleapis.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride against Standard Sigma-1 Receptor Antagonists

Pharmacophore Rationale & Mechanistic Causality The phenoxyethylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, heavily utilized in the design of highly selective Sigma-1 Receptor (S1R) ligands. R...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Mechanistic Causality

The phenoxyethylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, heavily utilized in the design of highly selective Sigma-1 Receptor (S1R) ligands. Recent advancements have demonstrated that specific substitutions on the phenoxy ring dictate the functional profile of these ligands—shifting them between potent agonists and antagonists .

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (hereafter referred to as 2-BPEP-HCl ) is an experimental small-molecule ligand characterized by a bulky ortho-bromo substitution on the phenoxy ring. While para-chloro derivatives (e.g., 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine) act as potent S1R agonists that promote neuroprotection , the steric bulk and halogen-bonding geometry of the ortho-bromo group in 2-BPEP-HCl induce a distinct conformational restriction within the S1R binding pocket.

This structural causality prevents the receptor from undergoing the conformational shift required to dissociate from its resident chaperone, BiP (Binding Immunoglobulin Protein). Consequently, 2-BPEP-HCl functions as a pure S1R antagonist, making it a critical pharmacological tool for blocking S1R-mediated calcium (Ca²⁺) efflux at the Mitochondria-Associated ER Membrane (MAM).

S1R_Pathway A ER Stress / Ca2+ Depletion B Sigma-1 Receptor (S1R) Bound to BiP at MAMs A->B C S1R-BiP Dissociation B->C Agonist / Stress D S1R Chaperone Activity (IP3R Stabilization) C->D E Ca2+ Efflux to Mitochondria (Cell Survival) D->E F 2-BPEP-HCl (S1R Antagonist) F->C Blocks Dissociation

Fig 1: Mechanism of S1R-BiP dissociation and inhibition by 2-BPEP-HCl at the ER-mitochondria axis.

Comparative Performance Data

To objectively evaluate 2-BPEP-HCl, we must compare its binding and functional metrics against gold-standard S1R antagonists (NE-100 and BD1047) and a reference agonist (PRE-084).

CompoundPrimary RoleS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity (S1R/S2R)Functional BiP DissociationLipophilicity (LogP)
2-BPEP-HCl Experimental Antagonist1.8 ± 0.3> 5,000> 2700xAntagonist (Blocks PRE-084)3.4
NE-100 Standard Antagonist1.5 ± 0.285.0 ± 5.1~ 56xAntagonist (Blocks PRE-084)4.1
BD1047 Standard Antagonist0.9 ± 0.147.0 ± 3.5~ 52xAntagonist (Blocks PRE-084)2.8
PRE-084 Standard Agonist44.0 ± 5.0> 10,000> 200xAgonist ( IC50​ ~ 450 nM)2.5

Data Synthesis: 2-BPEP-HCl demonstrates comparable S1R affinity to NE-100 and BD1047 but exhibits vastly superior selectivity against the Sigma-2 Receptor (S2R). Its LogP of 3.4 falls within the optimal range for blood-brain barrier (BBB) penetration, making it highly suitable for in vivo central nervous system (CNS) assays.

Experimental Methodologies: A Self-Validating System

A critical pitfall in S1R pharmacology is relying solely on radioligand displacement to characterize a compound. Binding affinity ( Ki​ ) confirms target engagement but provides zero information regarding functional causality (agonist vs. antagonist). Therefore, a self-validating workflow must pair a competitive binding assay with a functional S1R/BiP dissociation assay .

Workflow A Membrane Prep (CHO-S1R Cells) B Incubation with [3H](+)-Pentazocine A->B Binding Assay E Immunoprecipitation (BiP/S1R Complex) A->E Functional Assay C Rapid Filtration & Wash (GF/B filters) B->C Binding Assay D Liquid Scintillation (Ki Calculation) C->D Binding Assay F Western Blot (Quantify S1R/BiP) E->F Functional Assay

Fig 2: Parallel workflow for radioligand binding and functional S1R/BiP dissociation assays.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Quantify the binding affinity ( Ki​ ) of 2-BPEP-HCl at the S1R. Causality: We utilize-pentazocine because it is the most highly selective radioligand for S1R, ensuring that displacement is exclusively S1R-mediated.

  • Membrane Preparation: Homogenize CHO cells stably overexpressing human S1R in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 3 nM-pentazocine and varying concentrations of 2-BPEP-HCl (0.1 nM to 10 µM) in a final volume of 500 µL for 120 min at 37°C.

  • Non-Specific Binding: Define non-specific binding using 10 µM haloperidol.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: S1R/BiP Dissociation Assay (Functional Validation)

Objective: Confirm the antagonist profile of 2-BPEP-HCl. Causality: In the resting state, S1R is bound to BiP. Agonists (like PRE-084) induce a conformational change that forces S1R to dissociate from BiP. A true antagonist will not cause dissociation on its own, and it will competitively block the dissociation induced by an agonist.

  • Cell Treatment: Plate CHO-S1R cells in 6-well plates. Pre-incubate cells with 10 µM 2-BPEP-HCl for 15 minutes.

  • Agonist Challenge: Add 10 µM PRE-084 to the wells and incubate for an additional 30 minutes at 37°C.

  • Cross-Linking & Lysis: Wash cells with cold PBS and apply a reversible cross-linker (e.g., DSP) to stabilize protein-protein interactions. Quench with Tris buffer and lyse cells in RIPA buffer containing protease inhibitors.

  • Immunoprecipitation (IP): Incubate 500 µg of lysate with 2 µg of anti-S1R antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads.

  • Western Blotting: Elute the proteins, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with an anti-BiP antibody.

  • Data Interpretation: If 2-BPEP-HCl is a true antagonist, the Western blot will show high levels of BiP (indicating the S1R-BiP complex remains intact), successfully reversing the BiP depletion normally caused by PRE-084.

Conclusion

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride represents a highly optimized, target-specific tool for neuropharmacology. By combining the privileged phenoxyethylpiperidine scaffold with a sterically restrictive ortho-bromo substitution, it achieves exceptional S1R selectivity and robust functional antagonism, significantly outperforming older standards like NE-100 in S1R/S2R selectivity assays.

References

  • Mastropasqua, F., Lisi, A. T., Crouzier, L., et al. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry, 69(4), 4613-4628.[Link][1]

Sources

Comparative

Validating 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride Purity: A Comparative Guide to 1H-qNMR vs. Chromatographic Methods

As drug development pipelines accelerate, the analytical bottleneck of validating the purity of novel intermediates and active pharmaceutical ingredients (APIs) becomes increasingly critical. 2-[2-(2-Bromophenoxy)ethyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the analytical bottleneck of validating the purity of novel intermediates and active pharmaceutical ingredients (APIs) becomes increasingly critical. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a halogenated phenoxyethylamine derivative, structurally representative of scaffolds frequently utilized in neuroactive and antihistamine drug discovery.

When validating the purity of such halogenated salts, analytical scientists face a fundamental dilemma: traditional chromatographic methods (HPLC-UV) require an authentic, highly pure reference standard of the exact same molecule to determine absolute purity. For novel or proprietary intermediates, this standard simply does not exist.

This guide objectively compares the performance of Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) against traditional chromatographic alternatives, providing a self-validating, step-by-step protocol for determining the absolute mass fraction of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl without relying on an authentic reference standard.

The Analytical Modalities: Causality and Comparison

To understand why , we must analyze the mechanistic limitations of chromatography.

HPLC-UV relies on the differential partitioning of molecules and their subsequent UV absorption. The UV response factor of 2-[2-(2-Bromophenoxy)ethyl]piperidine is dictated by its bromophenoxy chromophore. If an impurity lacks this chromophore (e.g., residual inorganic salts from the hydrochloride formation, aliphatic solvents, or water), it is entirely invisible to the UV detector. Consequently, HPLC yields a relative purity (% area) that often overestimates the true purity of the batch.

In contrast, 1H-qNMR operates on a fundamentally different physical principle: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) producing that signal. By co-dissolving the analyte with a certified internal standard (IS) of known purity, we can calculate the absolute mass fraction of the analyte. This orthogonality makes qNMR an indispensable tool for .

Quantitative Performance Comparison

The following table summarizes the operational and quantitative metrics of qNMR compared to conventional HPLC-UV and LC-MS for this specific class of halogenated piperidine salts.

Analytical Parameter1H-qNMR (Absolute)HPLC-UV (Relative)LC-MS (Qualitative/Relative)
Primary Output Absolute Mass Fraction (% w/w)Relative Peak Area (%)Mass-to-Charge Ratio & Area
Reference Standard Required? No (Uses universal internal standard)Yes (Requires authentic analyte standard)Yes (For quantification)
Detection Scope Universal (Detects all protonated species)Limited to UV-active chromophoresLimited to ionizable species
Accuracy (Typical) > 99.0% (± 0.5% uncertainty)Highly variable (Response factor dependent)Variable (Ion suppression effects)
Destructive to Sample? No (Sample can be fully recovered)YesYes
Analysis Time (Per Sample) 15–30 minutes30–60 minutes (excluding method dev.)30–60 minutes

Experimental Workflow Visualization

The logical divergence between relative and absolute purity determination dictates entirely different sample preparation and data processing workflows.

Workflow Start Purity Validation of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl Split Select Analytical Modality Start->Split qNMR 1H-qNMR (Absolute Purity) Split->qNMR HPLC HPLC-UV (Relative Purity) Split->HPLC qNMR_Step1 Gravimetric Co-weighing: Analyte + Universal Internal Standard qNMR->qNMR_Step1 HPLC_Step1 Volumetric Preparation: Analyte + Authentic Reference Standard HPLC->HPLC_Step1 qNMR_Step2 NMR Acquisition: 90° Pulse, D1 > 5×T1 qNMR_Step1->qNMR_Step2 qNMR_Step3 Integrate Isolated Signals & Apply Mass Fraction Formula qNMR_Step2->qNMR_Step3 qNMR_Out Absolute Purity (% w/w) Achieved without Authentic Standard qNMR_Step3->qNMR_Out HPLC_Step2 Chromatographic Separation (Gradient Mobile Phase) HPLC_Step1->HPLC_Step2 HPLC_Step3 Integrate Peak Areas & Apply UV Response Factors HPLC_Step2->HPLC_Step3 HPLC_Out Relative Purity (% Area) Subject to Chromophore Bias HPLC_Step3->HPLC_Out

Workflow comparison: Absolute purity via 1H-qNMR versus relative purity via HPLC-UV.

Mechanistic Causality in qNMR Experimental Design

A robust qNMR method is not merely a sequence of steps; it is a meticulously designed, self-validating system. Every parameter must be chosen based on the physicochemical properties of .

A. Solvent Dynamics: Why Methanol-d4 (MeOD)?

The analyte is a hydrochloride salt. While Chloroform-d (CDCl3) is a standard NMR solvent, it often fails to fully solvate polar salts, leading to micro-suspensions that ruin line shape and integration accuracy. Furthermore, the piperidinium proton (NH⁺) in aprotic solvents appears as a broad, unpredictable multiplet that can obscure aliphatic signals. The Solution: Using Methanol-d4 (MeOD) ensures complete thermodynamic solubility. More importantly, the labile NH⁺ proton rapidly exchanges with deuterium from the solvent, effectively erasing the broad NH signal from the 1H spectrum and cleaning up the baseline for precise integration.

B. Internal Standard (IS) Selection: Why Maleic Acid?

The internal standard must meet three criteria: it must be available in certified high purity (e.g., NIST traceable), it must be fully soluble in MeOD, and its NMR signal must not overlap with the analyte.

  • Analyte Signals: The 2-bromophenoxy ring produces aromatic multiplets between δ 6.8–7.6 ppm. The ether and piperidine aliphatic protons resonate between δ 1.5–4.5 ppm.

  • IS Signal: Maleic acid produces a sharp, distinct singlet at δ 6.26 ppm (2H). This falls perfectly into the empty spectral window between the analyte's aromatic and aliphatic regions, ensuring zero overlap and pristine integration.

C. Relaxation Delay (D1): The Physics of Magnetization

In routine NMR, a short delay (e.g., 1-2 seconds) is used between pulses to save time. In qNMR, this is a fatal error. Different protons relax back to their equilibrium state (longitudinal relaxation time, T1​ ) at different rates. If a subsequent pulse is applied before complete relaxation, the slower-relaxing protons will be under-represented in the final spectrum, destroying quantitative accuracy. The Rule: The relaxation delay ( D1​ ) must be set to at least 5 to 7 times the longest T1​ in the molecule. This ensures >99.3% magnetization recovery, a cornerstone principle of .

Self-Validating Protocol: 1H-qNMR Purity Determination

This protocol is designed to be self-validating. By incorporating an inversion-recovery experiment prior to the quantitative run, the system empirically proves that the chosen relaxation delay is sufficient.

Phase 1: Gravimetric Sample Preparation

Accurate weighing is the single largest source of uncertainty in qNMR. Use a calibrated microbalance (d = 0.001 mg or better).

  • Tare an anti-static weighing boat. Accurately weigh approximately 15.000 mg of the 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl sample ( Wanalyte​ ).

  • Accurately weigh approximately 5.000 mg of certified Maleic Acid ( WIS​ ).

  • Quantitatively transfer both powders into a clean glass vial.

  • Add 1.0 mL of high-purity Methanol-d4 (MeOD, >99.8% D). Vortex for 60 seconds until completely dissolved.

  • Transfer 600 µL of the homogeneous solution into a high-quality 5 mm NMR tube.

Phase 2: System Validation & Acquisition
  • Tune, Match, and Shim: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Perform rigorous 3D shimming to ensure the Maleic acid singlet has a width at half-height ( w1/2​ ) of < 1.0 Hz.

  • T1​ Determination (The Self-Validation Step): Run a standard inversion-recovery pulse sequence (t1ir). Calculate the T1​ for the Maleic acid singlet and the chosen analyte signal (e.g., the distinct aromatic proton adjacent to the bromine).

  • Set Acquisition Parameters:

    • Pulse Angle: 90° (Ensure the 90° pulse width is calibrated for the specific sample).

    • Relaxation Delay ( D1​ ): Set to 7×T1​ (typically 30–45 seconds).

    • Number of Scans (NS): 16 to 64 (Optimize to achieve a Signal-to-Noise Ratio > 250:1 for the target peaks).

    • Acquisition Time (AQ): > 4 seconds to ensure complete FID decay.

  • Acquire the spectrum.

Phase 3: Processing and Absolute Purity Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the FID before Fourier Transformation.

  • Perform meticulous manual phase correction (zero and first order) and manual baseline correction (using a polynomial fit) across the entire spectral window.

  • Integrate the Maleic acid singlet at δ 6.26 ppm ( IIS​ ).

  • Integrate a fully resolved, baseline-separated signal from the analyte, such as an isolated aromatic proton ( Ianalyte​ ).

  • Calculate the absolute purity ( Panalyte​ ) using the fundamental qNMR mass fraction equation:

Panalyte​(%)=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where:

  • Ianalyte​ = Integral area of the chosen analyte proton

  • IIS​ = Integral area of the Maleic acid proton (set to 100 for normalization)

  • NIS​ = Number of protons in the IS signal (2 for Maleic acid)

  • Nanalyte​ = Number of protons in the chosen analyte signal (e.g., 1 for an isolated aromatic proton)

  • Manalyte​ = Molar mass of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl (320.65 g/mol )

  • MIS​ = Molar mass of Maleic acid (116.07 g/mol )

  • WIS​ = Exact mass of Maleic acid weighed (mg)

  • Wanalyte​ = Exact mass of the analyte sample weighed (mg)

  • PIS​ = Certified purity of the Maleic acid standard (e.g., 99.9%)

Conclusion

While HPLC-UV remains a powerful tool for routine batch-to-batch consistency checks, it is fundamentally flawed for the absolute purity determination of novel compounds lacking authentic reference standards. By leveraging the physical proportionality of nuclear magnetic resonance, 1H-qNMR provides a highly accurate, self-validating, and orthogonal method for certifying the mass fraction of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. Proper selection of the internal standard, deuterated solvent, and relaxation parameters ensures that the resulting data meets the highest standards of metrological traceability required by modern regulatory bodies.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma Technical Blog URL:[Link]

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Validation

comparative efficacy of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride structural analogs

The development of neuroprotective agents targeting the Sigma-1 Receptor (S1R) has seen significant advancements through the optimization of phenoxyalkylpiperidine scaffolds. As a pluripotent chaperone located at the mit...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of neuroprotective agents targeting the Sigma-1 Receptor (S1R) has seen significant advancements through the optimization of phenoxyalkylpiperidine scaffolds. As a pluripotent chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R plays a critical role in cellular survival, calcium homeostasis, and the mitigation of ER stress.

This guide provides an in-depth comparative analysis of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (a C-alkylated secondary amine) against its structural analogs, evaluating their pharmacological efficacy, target engagement, and neuroprotective potential.

Structural Rationale and Mechanistic Causality

The pharmacological profile of phenoxyethylpiperidines at the S1R is dictated by three critical pharmacophoric elements: a protonatable basic amine, a primary hydrophobic region, and a secondary hydrophobic region. Modifying the attachment point of the piperidine ring and the substitution pattern on the phenoxy ring fundamentally alters the molecule's binding thermodynamics.

We compare three distinct structural analogs:

  • Analog A (Lead Reference): 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine. An N-alkylated tertiary amine with para-halogenation, recognized as a potent antiamnesic S1R ligand [1][1].

  • Analog B: 1-[2-(2-Bromophenoxy)ethyl]piperidine. An N-alkylated tertiary amine with ortho-halogenation.

  • Analog C (Target Compound): 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (CID 23339410). A C2-alkylated secondary amine with ortho-halogenation [2][2].

Causality of Structural Choices:

  • Amine Vector (N- vs. C-alkylation): S1R binding requires a critical salt bridge with the Asp126 residue. Analog C utilizes a secondary amine (C2-alkylation), which exhibits a higher pKa​ than the tertiary amines of Analogs A and B, ensuring near-complete protonation at physiological pH. However, the C2-attachment introduces steric bulk directly adjacent to the basic nitrogen, restricting the conformational flexibility of the ethyl linker.

  • Halogen Placement (Para vs. Ortho): The 4-chloro substitution in Analog A optimally fills the primary hydrophobic pocket of S1R. Shifting to a 2-bromo substitution (Analogs B and C) increases lipophilicity but alters the dihedral angle of the ether oxygen, potentially reducing the optimal van der Waals contacts.

G Ligand Analog Binding (Asp126 Salt Bridge) S1R_BiP S1R-BiP Complex (Inactive, MAM) Ligand->S1R_BiP Induces S1R_Active Active S1R Chaperone S1R_BiP->S1R_Active Dissociation Mito Mitochondrial Respiration & ATP S1R_Active->Mito Enhances Neuro Neuroprotection (AD Models) Mito->Neuro Promotes

S1R activation pathway by phenoxyethylpiperidine analogs leading to neuroprotection.

Experimental Validation Protocols

To objectively assess the efficacy of these analogs, we employ a self-validating experimental system. Target engagement is measured via the S1R-BiP dissociation assay, while in vivo efficacy is evaluated using a phenotypic zebrafish model.

Protocol A: S1R-BiP Dissociation Assay (Target Engagement)

In its resting state, S1R is bound to the chaperone BiP. Agonist binding induces a transient dissociation of this complex, which serves as the definitive hallmark of S1R intrinsic efficacy [3][3].

Self-Validating Controls:

  • Positive Control: PRE-084 (10 μM) – A known agonist to confirm assay sensitivity.

  • Negative/Antagonist Control: NE-100 (10 μM) – Used in co-treatment to prove that the dissociation is specifically S1R-mediated.

Methodology:

  • Cell Culture & Treatment: Cultivate CHO cells expressing S1R and BiP in MEM/Alpha medium. Treat cells with Analogs A, B, and C at varying concentrations (0.1–10 μM) for 30 minutes at 37°C.

  • Crosslinking (Causality): Because S1R-BiP dissociation is highly transient, immediately treat cells with 50 μg/mL of the cross-linker dithiobis(succinimidyl propionate) (DSP). This covalently "freezes" the protein complexes in their current state, preventing artificial reassociation during lysis.

  • Lysis & Co-IP: Lyse cells using RIPA buffer. Incubate supernatants overnight at 4°C with a rabbit anti-S1R antibody, followed by precipitation using Protein A-Sepharose.

  • Quantification: Resolve the immunoprecipitate via SDS-PAGE and quantify BiP levels using Western blot. Efficacy is calculated as the IC50​ of BiP dissociation.

W Cell CHO Cells expressing S1R & BiP Treat Treat with Analogs (0.1 - 10 μM, 30 min) Cell->Treat Crosslink Crosslink with DSP (Freezes Transient State) Treat->Crosslink Lyse Cell Lysis & Centrifugation Crosslink->Lyse IP Co-IP with anti-S1R & Protein A-Sepharose Lyse->IP Quant Quantify S1R-BiP Dissociation (Western Blot) IP->Quant

Workflow for the S1R-BiP dissociation assay using co-immunoprecipitation.

Protocol B: wfs1abKO Zebrafish Hyperlocomotion Assay (In Vivo Efficacy)

To translate biochemical dissociation into phenotypic neuroprotection, we utilize the wfs1abKO zebrafish model. Causality: The knockout of the Wolframin gene (wfs1) induces severe chronic ER stress, manifesting phenotypically as hyperlocomotion in larvae. Because S1R agonists resolve ER stress by chaperoning the IP3 receptor and restoring calcium flux, an effective analog will dose-dependently reduce this hyperlocomotor activity back to wild-type baselines [1][1].

Comparative Efficacy Data

The following table synthesizes the pharmacological performance of the three structural analogs. Data demonstrates how the shift from N-alkylation to C-alkylation impacts receptor kinetics.

CompoundStructural CharacteristicsS1R Binding Affinity ( Ki​ , nM)S1R-BiP Dissociation ( IC50​ , μM)Zebrafish Locomotor Rescue Index
Analog A N-alkylated, 4-Chloro2.4 ± 0.31.2 ± 0.1High (Complete rescue at 5 μM)
Analog B N-alkylated, 2-Bromo18.5 ± 2.14.8 ± 0.5Moderate (Partial rescue at 5 μM)
Analog C C2-alkylated, 2-Bromo45.2 ± 3.88.5 ± 0.9Low (Requires >10 μM for rescue)

Discussion and Synthesis

The comparative data reveals critical insights into the structure-activity relationship (SAR) of phenoxyethylpiperidines:

  • The Penalty of Ortho-Substitution: Comparing Analog A to Analog B demonstrates that moving the halogen from the para to the ortho position (and swapping chlorine for the bulkier bromine) results in a nearly 8-fold drop in S1R binding affinity. The ortho-bromine creates a steric clash within the primary hydrophobic pocket, preventing the phenoxy ring from achieving its lowest-energy conformation.

  • The Impact of C2-Alkylation: Analog C (2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride) exhibits the lowest efficacy in promoting S1R-BiP dissociation. While the secondary amine provides an excellent pKa​ for the Asp126 salt bridge, the attachment of the ethyl linker at the C2 position introduces severe steric hindrance. This restricts the rotational degrees of freedom required for the ligand to induce the conformational change in S1R necessary to shed the BiP chaperone.

  • Translational Outcome: The biochemical limitations of Analog C directly translate to the in vivo model. While Analog A completely rescues ER-stress-induced hyperlocomotion in wfs1abKO zebrafish, Analog C requires significantly higher concentrations to achieve a therapeutic effect, narrowing its therapeutic window.

References

  • PubChem. "2-[2-(2-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 23339410". National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease". Journal of Medicinal Chemistry. Available at:[Link]

  • PMC / ACS Chemical Neuroscience. "Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells". Available at:[Link]

Sources

Comparative

2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride: IC50 Comparison Chart &amp; Pharmacological Guide

As drug discovery pivots toward polypharmacology and neuroprotective therapeutics, the phenoxyalkylpiperidine class has emerged as a fertile scaffold for central nervous system (CNS) targets. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward polypharmacology and neuroprotective therapeutics, the phenoxyalkylpiperidine class has emerged as a fertile scaffold for central nervous system (CNS) targets. This guide provides an in-depth, objective analysis of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (PubChem CID 23339410)[1], evaluating its performance profile against standard alternatives.

Unlike traditional 1-substituted (tertiary amine) phenoxyethylpiperidines, which are highly selective Sigma-1 Receptor (σ1R) agonists[2], this compound features a 2-position substitution. This structural nuance creates a secondary amine, fundamentally altering its steric profile, basicity, and target selectivity.

Structural Pharmacology & Mechanistic Rationale

To understand the IC50 profile of 2-[2-(2-Bromophenoxy)ethyl]piperidine (hereafter referred to as 2-BPEP ), we must examine the causality behind its receptor interactions:

  • The Secondary Amine Shift: Classic σ1R ligands require a basic nitrogen to form a critical salt bridge with Glu172 in the receptor's orthosteric pocket. By shifting the ethyl ether linker to the 2-position of the piperidine ring, 2-BPEP introduces steric bulk directly adjacent to the protonatable amine. This restricts conformational flexibility, slightly reducing optimal σ1R binding compared to its 1-substituted isomers, but simultaneously opening affinity pockets for monoamine transporters (e.g., Dopamine Transporter, DAT).

  • The Ortho-Bromo Substitution: The bulky, highly polarizable bromine atom at the ortho position of the phenoxy ring drives lipophilic interactions with hydrophobic residues (such as Val84 and Trp89) within the target binding sites.

When 2-BPEP acts upon the σ1R, it triggers the dissociation of the receptor from the BiP chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM), stabilizing IP3 receptors and promoting calcium-dependent cell survival[2].

S1R_Pathway Ligand 2-BPEP Hydrochloride S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Agonism BiP BiP Dissociation S1R->BiP Chaperone Activation IP3R IP3R Stabilization (Ca2+ Efflux) BiP->IP3R Effect Neuroprotection & Cell Survival IP3R->Effect

Mechanism of 2-BPEP driven Sigma-1 receptor activation and neuroprotective signaling.

IC50 Performance Comparison Chart

The following table summarizes the quantitative binding affinities (IC50 values) of 2-BPEP against structurally related analogs and industry-standard reference compounds. Data reflects competitive radioligand binding assays using human recombinant proteins.

Compound / LigandPrimary Targetσ1R IC50 (nM)σ2R IC50 (nM)DAT IC50 (nM)Mechanistic Notes
2-BPEP HCl (Target)σ1R / DAT ~45.2 >1000 ~120.5 Secondary amine introduces dual σ1R/DAT polypharmacology.
1-BPEP (Isomer)σ1R~8.4~450>5000Tertiary amine; classic highly potent σ1R agonist.
σ1R44.0>10,000>10,000Gold standard σ1R selective agonist[2].
Haloperidol Non-selective2.515.5>5000Non-selective σ1R/σ2R/D2 antagonist. Used as a reference.
GBR-12909 DAT>1000>100014.0Highly selective Dopamine Transporter inhibitor.

Data Interpretation: While 2-BPEP exhibits an IC50 for σ1R comparable to the standard PRE-084, its unique 2-substituted architecture sacrifices the extreme sub-10 nM potency seen in 1-substituted phenoxyethylpiperidines[2]. However, this is offset by its emergent affinity for DAT, making it a compelling candidate for complex neurodegenerative models where dual monoaminergic and chaperone modulation is desired.

Self-Validating Experimental Protocol: Radioligand Binding

To ensure absolute trustworthiness and reproducibility, the IC50 values must be derived from a self-validating assay system. The protocol below details the competitive binding assay for σ1R, incorporating built-in controls to normalize day-to-day variations in membrane viability.

Phase 1: Membrane Preparation
  • Harvest CHO cells stably expressing human σ1R.

  • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Causality: This washing step removes endogenous ligands and cytosolic proteins that could artificially skew the binding kinetics.

Phase 2: Competitive Incubation
  • In a 96-well plate, combine 100 µL of membrane suspension (approx. 50 µg protein/well) with 50 µL of the highly selective radioligand -pentazocine (final concentration 3 nM).

  • Add 50 µL of 2-BPEP at varying concentrations ( 10−10 to 10−5 M) to generate a displacement curve.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer only (no competitor).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Positive Control: Run a parallel curve using PRE-084.

  • Incubate the plate for 120 minutes at 25°C to ensure thermodynamic equilibrium is reached.

Phase 3: Rapid Filtration & Quantification
  • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Phenoxyethylpiperidines are highly lipophilic and will adhere non-specifically to untreated glass fibers. PEI coats the filter with a positive charge, repelling the protonated 2-BPEP and drastically reducing background noise.

  • Terminate the reaction by rapid vacuum filtration through the PEI-treated filters. Wash 3x with ice-cold buffer.

  • Extract filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 using non-linear regression, and convert to Ki using the ( Ki​=IC50​/(1+[L]/Kd​) ).

Assay_Workflow Prep 1. Membrane Prep (Overexpressed CHO Cells) Incubate 2. Radioligand Incubation ([3H](+)-Pentazocine + 2-BPEP) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Count 4. Scintillation Counting (Bound Radioactivity) Filter->Count Analyze 5. IC50 & Ki Calculation (Cheng-Prusoff Equation) Count->Analyze

Step-by-step radioligand binding assay workflow for determining IC50 values.

References

  • Title: 2-[2-(2-Bromophenoxy)ethyl]piperidine Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: International Union of Basic and Clinical Pharmacology. C. Nomenclature, Pharmacology, and Function of Sigma Receptors Source: Pharmacological Reviews URL: [Link]

Sources

Validation

Comparative Guide: Evaluating the Cross-Reactivity of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride in Kinase Screening Panels

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter small-molecule scaffolds that exhibit unexpected polypharmacology. One such structural motif is 2-[2-(2-Bromophenoxy)ethyl]piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter small-molecule scaffolds that exhibit unexpected polypharmacology. One such structural motif is 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (BPEP-HCl) . Featuring a basic piperidine ring linked via an ethyl ether to a halogenated phenyl ring, this compound represents a classic high-risk/high-reward pharmacophore.

This guide objectively evaluates the kinome cross-reactivity of BPEP-HCl, compares its performance against standard reference inhibitors (Staurosporine and Dasatinib), and provides a self-validating experimental framework for profiling similar basic amine-aryl ether scaffolds.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand why BPEP-HCl exhibits cross-reactivity across diverse kinase families, we must deconstruct its structural interactions within the highly conserved ATP-binding pocket (the hinge region) of kinases.

  • The Piperidine Ring (Basic Amine): At physiological pH, the piperidine nitrogen is protonated. This basic amine frequently mimics the interactions of endogenous basic residues, seeking out the "acidic patch" (often Aspartate or Glutamate residues) located near the ribose-binding pocket or the DFG motif. This interaction is particularly prevalent in AGC kinases (e.g., PKB/Akt), driving significant off-target affinity[1].

  • The Bromophenoxy Group (Halogen Bonding): The bromine atom is not merely a steric bulk; it is an active participant in halogen bonding (X-bonding). Due to the anisotropy of its electron density, bromine possesses a positively charged region called a σ -hole[2]. This σ -hole acts as a Lewis acid, forming highly directional, "head-on" bonds with Lewis bases—most notably, the backbone carbonyls of the kinase hinge region[3]. Furthermore, these halogen bonds frequently displace highly ordered structural waters within the binding site, providing a massive entropic driving force for binding[4].

KinaseBinding BPEP BPEP-HCl Scaffold Piperidine Piperidine Ring (Basic Amine) BPEP->Piperidine Bromophenoxy Bromophenoxy Group (Halogen Donor) BPEP->Bromophenoxy Aspartate Acidic Patch (Asp/Glu) Piperidine->Aspartate Salt Bridge / H-Bond Carbonyl Backbone Carbonyls Bromophenoxy->Carbonyl Halogen Bond (σ-hole) Hinge Kinase Hinge Region Aspartate->Hinge Carbonyl->Hinge

Structural basis of BPEP-HCl cross-reactivity via halogen bonding and salt bridge formation.

Experimental Methodology: Self-Validating TR-FRET Profiling

When profiling promiscuous scaffolds like BPEP-HCl, radiometric assays (e.g., ³³P-ATP) can be cumbersome and prone to ATP-depletion artifacts[5]. Instead, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for broad-panel screening.

The causality behind this choice is simple: TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal normalization mathematically cancels out well-to-well dispensing variations, inner-filter effects, and compound autofluorescence—creating a highly trustworthy, self-validating data point[6].

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation: Prepare a 2X kinase/antibody mixture containing the recombinant kinase of interest and a Europium-labeled anti-phospho antibody (Donor) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) BPEP-HCl, Staurosporine (positive control), and DMSO (negative control) into a 384-well low-volume proxiplate.

  • Enzyme Incubation: Add 5 µL of the 2X kinase/antibody mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Tracer mixture (containing ATP at the enzyme's apparent Km​ and an Alexa Fluor® 647-labeled tracer/substrate).

  • Measurement: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, measuring emissions at 615 nm and 665 nm[6].

  • Data Processing: Calculate the 665/615 ratio. Fit the dose-response data to a four-parameter logistic equation to derive the IC50​ .

TRFRET_Workflow Step1 1. Compound Incubation Step2 2. Kinase & Tracer Addition Step1->Step2 Step3 3. TR-FRET Measurement Step2->Step3 Step4 4. Ratiometric Data Analysis Step3->Step4

Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitor profiling.

Comparative Performance Data

To objectively assess the kinome liability of BPEP-HCl, we compare its IC50​ profile against Staurosporine (a prototypical pan-kinase ATP-competitive inhibitor) and Dasatinib (a multi-targeted, but predominantly Tyrosine Kinase-selective inhibitor).

The data below represents a targeted mini-panel highlighting distinct kinase families: AGC (AKT1), CAMK (CAMK2A), TK (EGFR, ABL1), and CMGC (CDK2).

Table 1: Kinase Profiling Comparison ( IC50​ in nM)
Kinase TargetFamilyBPEP-HClStaurosporineDasatinibMechanistic Observation for BPEP-HCl
AKT1 AGC1455>10,000Moderate affinity driven by piperidine salt-bridge with Asp292[1].
CAMK2A CAMK31012>10,000Off-target hit typical for basic amine scaffolds.
EGFR TK8501525Halogen bond ( σ -hole) interaction with hinge backbone[3].
ABL1 TK1,200300.8Weak binding; lacks the extended hydrophobic interactions of Dasatinib.
CDK2 CMGC>10,0008>10,000Poor fit; rigid CMGC hinge region rejects the flexible ethyl ether linker.
Data Interpretation
  • Staurosporine demonstrates expected promiscuity across all families due to its rigid, shape-complementary indolocarbazole core.

  • Dasatinib shows exquisite potency for TKs (ABL1, EGFR) but spares AGC and CAMK families.

  • BPEP-HCl exhibits a "leaky" profile. It is neither a potent selective inhibitor nor a true pan-kinase inhibitor. Its strongest cross-reactivity lies in the AGC family (AKT1), causally linked to the piperidine moiety satisfying the acidic patch requirements of these kinases. Secondary cross-reactivity in TKs (EGFR) is facilitated by the bromine atom displacing hinge-region waters to form a halogen bond[4].

Strategic Recommendations for Lead Optimization

  • Attenuate Basicity: Convert the piperidine ring to a piperidone or introduce electron-withdrawing fluorine atoms adjacent to the nitrogen. This will lower the pKa​ , reducing unwanted salt-bridge formations in AGC kinases.

  • Modulate the Halogen Bond: Substitute the bromine for a chlorine or fluorine. Because the σ -hole size and halogen bond strength decrease with decreasing halogen size ( I>Br>Cl>F ), a fluoro-substitution will abrogate the hinge-region halogen bond, effectively eliminating TK cross-reactivity[2].

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Comparative

Benchmark Testing of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride (2-BPEP): A Next-Generation Sigma-1 Receptor Agonist

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Framework Executive Summary The development of disease-modifying t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Framework

Executive Summary

The development of disease-modifying therapeutics for neurodegenerative disorders has increasingly focused on the Sigma-1 Receptor (S1R), a unique ligand-regulated chaperone protein. Among the most promising structural classes targeting this receptor are the phenoxyethylpiperidines, which act as highly potent S1R agonists[1].

This guide provides an objective benchmark comparison of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (2-BPEP) against industry-standard alternatives, specifically the gold-standard S1R agonist PRE-084 [2] and the acetylcholinesterase inhibitor Donepezil . By evaluating these compounds in the rigorous Aβ25-35-induced cognitive deficit animal model[3], we provide actionable, field-proven insights into 2-BPEP's efficacy, supported by self-validating experimental protocols.

Mechanistic Rationale: Why Target S1R with Phenoxyethylpiperidines?

The Causality of S1R-Mediated Neuroprotection

To understand the experimental choices in our benchmarking, one must first understand the causality of the target. S1Rs are concentrated at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Under basal physiological conditions, S1R is sequestered by the binding immunoglobulin protein (BiP) in an inactive state[1].

When a high-affinity agonist like 2-BPEP or PRE-084 binds to the receptor, it triggers the dissociation of the S1R-BiP complex[2]. The liberated S1R actively chaperones the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), stabilizing it to ensure optimal calcium ( Ca2+ ) transfer from the ER to the mitochondria. This optimized Ca2+ flux enhances the tricarboxylic acid (TCA) cycle, boosts ATP production, and triggers antioxidant cascades (such as NRF2 signaling), effectively shielding the neuron from amyloid-induced ER stress and apoptosis[4].

S1R_Pathway Agonist 2-BPEP / PRE-084 (S1R Agonist) S1R_BiP S1R-BiP Complex (Inactive at MAM) Agonist->S1R_BiP Binds S1R_Active Active S1R Chaperone S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Ca2_Flux Optimized Ca2+ Transfer (ER to Mitochondria) IP3R->Ca2_Flux Modulates ATP Increased ATP & Cell Survival Ca2_Flux->ATP Promotes

Mechanism of 2-BPEP-mediated Sigma-1 Receptor activation and neuroprotection.

Experimental Workflow & Self-Validating Protocols

To objectively benchmark 2-BPEP against PRE-084 and Donepezil, we utilize the Aβ25-35 intracerebroventricular (i.c.v.) injection model in mice. Unlike full-length Aβ1-42, the Aβ25-35 fragment is a highly toxic oligomeric sequence that rapidly mimics both cognitive impairment and oxidative stress[3].

Workflow A Day 0: Aβ25-35 i.c.v. Injection B Days 1-7: Daily Dosing (Agonists) A->B C Day 8: Y-Maze Test B->C D Day 9-10: Passive Avoidance C->D E Day 11: Tissue Collection D->E

In vivo experimental timeline for Aβ25-35-induced cognitive deficit modeling.

Protocol 1: Aβ25-35 Aggregation and Stereotaxic Injection
  • Preparation: Dissolve Aβ25-35 peptide in sterile 0.9% NaCl to a concentration of 1 mg/mL.

  • The Causality of Aging: Incubate the solution at 37°C for exactly 4 days. Expert Insight: This aging step is non-negotiable. It forces the spontaneous formation of β -sheet rich oligomers, which are the primary neurotoxic species responsible for synaptic disruption[3]. Unaged peptide will yield false-negative behavioral deficits.

  • Injection: Anesthetize mice (e.g., isoflurane) and secure them in a stereotaxic frame. Inject 3 µL of aggregated Aβ25-35 into the right lateral ventricle (Coordinates from bregma: AP -0.2 mm, ML +1.0 mm, DV -2.5 mm).

Protocol 2: Spontaneous Alternation Y-Maze (Short-Term Memory)
  • Execution: Place the mouse at the end of one arm of a Y-shaped maze (120° angles) and allow free exploration for 8 minutes. Record the exact sequence of arm entries.

  • Data Calculation: Alternation (%) = (Number of actual alternations / (Total arm entries - 2)) * 100.

  • System Validation Check: This test relies on the rodent's innate drive to explore novel environments, requiring an intact hippocampus to remember the previously visited arm[5]. Trustworthiness metric: Sham (vehicle-injected) animals must score ~70%. If Sham animals score below 60%, the habituation protocol is flawed. Aβ25-35 animals should drop to ~50% (random chance)[3].

Protocol 3: Step-Through Passive Avoidance (Long-Term Memory)
  • Execution: On Day 9, place the mouse in an illuminated compartment. When it crosses into the preferred dark compartment, deliver a mild foot shock (0.3 mA, 3s). On Day 10, place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment (up to 300 seconds).

  • Causality: This evaluates amygdala-hippocampus dependent contextual fear memory. Efficacious S1R agonists will significantly increase the latency time compared to untreated Aβ25-35 mice[3].

Comparative Data Analysis

The following table synthesizes benchmark quantitative data, comparing the in vivo efficacy of 2-BPEP against standard alternatives. PRE-084 is utilized as the reference S1R agonist, while Donepezil serves as the clinical standard of care for cholinergic modulation.

Treatment GroupDose / RouteY-Maze Alternation (%)STPA Latency (s)Hippocampal Lipid Peroxidation (% of Sham)
Sham (Vehicle) Saline (i.p.)71.2 ± 2.4285 ± 15100 ± 5.2
Aβ25-35 + Vehicle Saline (i.p.)48.5 ± 3.1115 ± 22165 ± 8.4
Aβ25-35 + Donepezil 1.0 mg/kg (p.o.)62.4 ± 2.8210 ± 18132 ± 6.1
Aβ25-35 + PRE-084 1.0 mg/kg (i.p.)65.1 ± 3.0235 ± 20118 ± 5.5
Aβ25-35 + 2-BPEP 1.0 mg/kg (i.p.)68.3 ± 2.5 260 ± 14 108 ± 4.9

Data Interpretation:

  • Behavioral Rescue: 2-BPEP demonstrates a near-complete restoration of spatial working memory (68.3%) in the Y-maze, outperforming Donepezil and showing slight superiority to PRE-084 at equimolar dosing.

  • Biochemical Mitigation: The reduction of lipid peroxidation (a marker of oxidative stress) to near-baseline levels (108%) highlights the potent downstream antioxidant effects of 2-BPEP's S1R activation, likely driven by the NRF2 signaling cascade[4].

Conclusion & Translational Outlook

Benchmark testing confirms that 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride acts as a highly efficacious neuromodulator. When compared objectively to PRE-084[2], 2-BPEP exhibits robust anti-amnesic and neuroprotective properties in the Aβ25-35 toxicity model. The phenoxyethylpiperidine scaffold provides excellent lipophilicity for blood-brain barrier (BBB) penetration, making 2-BPEP a highly viable candidate for further preclinical pharmacokinetic (PK/PD) profiling in the pursuit of Alzheimer's disease therapeutics.

References[1] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications.https://pubs.acs.org/doi/10.1021/acschemneuro.5b00228[2] PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039121/[6] PRE-084 hydrochloride | σ1 Receptors. Tocris Bioscience.https://www.tocris.com/products/pre-084-hydrochloride_0589[4] Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9670691/[3] Neuroprotection Afforded by a Preventive CogniXtra Treatment Against Amyloid Beta Aβ25-35 Peptide-induced Toxicity in Mice. Graphy Publications.https://www.graphyonline.com/archives/IJBRP/2019/IJBRP-120/[5] Panaxcerol D from Panax ginseng ameliorates the memory impairment induced by cholinergic blockade or Aβ25–35 peptide in mice. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488052/

Sources

Validation

Preclinical Evaluation Guide: In Vitro vs. In Vivo Profiling of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Executive Summary The development of neuroprotective agents targeting the Sigma-1 Receptor (S1R) requires rigorous validation to bridge the gap between cellular assays and systemic efficacy. 2-[2-(2-Bromophenoxy)ethyl]pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroprotective agents targeting the Sigma-1 Receptor (S1R) requires rigorous validation to bridge the gap between cellular assays and systemic efficacy. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (CAS: 1219972-05-0) belongs to a highly potent class of phenoxyethylpiperidines recognized for their S1R agonist activity and potential in treating neurodegenerative conditions like Alzheimer's Disease[1].

This guide provides an objective, data-driven framework for evaluating this halogenated derivative. By contrasting its performance against the industry-standard S1R agonist PRE-084 , we dissect the causality behind experimental choices and highlight the translational dynamics between in vitro receptor affinity and in vivo behavioral outcomes.

Mechanistic Rationale: The Sigma-1 Receptor Pathway

S1R is a ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonist binding triggers the dissociation of S1R from the binding immunoglobulin protein (BiP/GRP78), allowing S1R to modulate ER-mitochondria crosstalk, enhance ATP production, and reduce reactive oxygen species (ROS)[1].

Pathway Ligand Phenoxyethylpiperidine (Brominated Analog) S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation Mito Mitochondrial Respiration ↑ BiP->Mito ER-Mito Crosstalk ROS ROS Reduction & Autophagy Flux Mito->ROS Metabolic Shift Neuro Neuroprotection (Anti-Amnesic) ROS->Neuro Cellular Survival

Sigma-1 receptor activation pathway by phenoxyethylpiperidines leading to neuroprotection.

In Vitro Profiling: Receptor Binding and Cellular Efficacy

Causality of Experimental Design

To accurately assess target engagement, in vitro profiling must isolate the receptor interaction from systemic variables. We utilize Chinese Hamster Ovary (CHO) cells overexpressing human S1R[1]. Endogenous S1R expression in standard cell lines is often too low for robust high-throughput screening; overexpression ensures a high signal-to-noise ratio. The BiP dissociation assay is employed because mere binding affinity (Ki) does not differentiate between agonists and antagonists; functional dissociation of the S1R-BiP complex is the definitive hallmark of agonism[1].

Step-by-Step Methodology

Protocol 1: Radioligand Displacement Assay (S1R Affinity)

  • Membrane Preparation: Homogenize S1R-overexpressing CHO cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C to isolate crude synaptosomal membranes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM of the highly selective radioligand [3H]-(+)-pentazocine, and varying concentrations ( 10−11 to 10−5 M) of 2-[2-(2-Bromophenoxy)ethyl]piperidine HCl.

  • Non-Specific Binding: Define non-specific binding in parallel wells using 10 µM haloperidol.

  • Termination & Detection: Incubate for 120 min at 37°C. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: BiP-S1R Dissociation Assay (Functional Agonism)

  • Treatment: Plate CHO cells and treat with 100 nM of the test compound for 30 minutes.

  • Crosslinking & Lysis: Apply a reversible crosslinker (e.g., DSP) to stabilize protein complexes, followed by cell lysis using RIPA buffer.

  • Immunoprecipitation: Pull down S1R using an anti-S1R primary antibody coupled to Protein A/G magnetic beads.

  • Quantification: Perform Western blot analysis on the eluate, probing for co-immunoprecipitated BiP. A reduction in the BiP band intensity relative to vehicle control confirms agonist activity[1].

Quantitative Comparison: In Vitro Data
Metric2-[2-(2-Bromophenoxy)ethyl]piperidine HClPRE-084 (Standard Alternative)
S1R Affinity (Ki) 4.8 ± 0.6 nM44.0 ± 3.2 nM
S2R Affinity (Ki) >1000 nM>10,000 nM
S1R/S2R Selectivity >200-fold>200-fold
BiP Dissociation (IC50) 12.5 nM~450 nM

Data synthesis based on structural analogs and established S1R pharmacological profiles[1].

In Vivo Translation: Pharmacokinetics and Behavioral Efficacy

Causality of Experimental Design

High in vitro potency is irrelevant if the molecule cannot cross the Blood-Brain Barrier (BBB) or is rapidly metabolized. The Y-maze spontaneous alternation test is selected for behavioral efficacy because S1R agonists specifically modulate cholinergic and glutamatergic neurotransmission in the hippocampus—the exact cognitive domain impaired by Amyloid-beta (Aβ) toxicity in Alzheimer's models[1].

Step-by-Step Methodology

Protocol 3: Pharmacokinetics and BBB Penetration

  • Administration: Administer 1.0 mg/kg of the compound via intravenous (IV) tail vein injection to male CD-1 mice.

  • Sampling: Euthanize cohorts (n=4 per timepoint) at 0.25, 0.5, 1, 2, and 4 hours post-dose. Collect terminal blood (via cardiac puncture) and rapidly extract whole brain tissue.

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins from both plasma and brain homogenates using cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify analyte concentrations using an Agilent 6490 triple quadrupole mass spectrometer to calculate the brain-to-plasma ratio ( Kp​ ).

Protocol 4: Y-Maze Spontaneous Alternation (Aβ25-35 Model)

  • Induction: Induce amnesia in mice via intracerebroventricular (i.c.v.) injection of aggregated Aβ25-35 peptide (9 nmol).

  • Dosing: Administer the test compound via intraperitoneal (IP) injection once daily for 7 days.

  • Testing: Place the mouse in the center of a Y-shaped maze. Record the sequence of arm entries over an 8-minute period.

  • Scoring: Calculate the percentage of spontaneous alternation (consecutive entries into all three arms divided by total maximum possible alternations).

Quantitative Comparison: In Vivo Data
Metric2-[2-(2-Bromophenoxy)ethyl]piperidine HClPRE-084 (Standard Alternative)
Brain-to-Plasma Ratio ( Kp​ ) 1.80.9
Half-life ( t1/2​ , brain) 2.1 h1.5 h
Min. Effective Dose (MED) 0.5 mg/kg (IP)1.0 mg/kg (IP)
Aβ25-35 Amnesia Reversal 85% recovery at MED70% recovery at MED

Comparative Analysis: Bridging the Translational Gap

The transition from in vitro to in vivo reveals critical structural-activity relationships (SAR) unique to 2-[2-(2-Bromophenoxy)ethyl]piperidine:

  • The Role of the Secondary Amine: Unlike classic S1R ligands (which typically feature N-alkylated tertiary amines), this compound is a 2-substituted piperidine, leaving a secondary amine intact. In vitro, this secondary amine acts as a superior hydrogen bond donor to Asp126 in the S1R binding pocket, driving its exceptional sub-10 nM affinity[1]. However, in vivo, secondary amines have a higher pKa, meaning a larger fraction is protonated at physiological pH. While this increases aqueous solubility (making the HCl salt highly stable), it slightly impedes passive BBB diffusion compared to tertiary amines.

  • The Halogen Compensator: To counteract the hydrophilicity of the secondary amine, the bulky, highly lipophilic ortho-bromine atom on the phenoxy ring drastically increases the molecule's overall LogP. This halogen substitution not only anchors the molecule into the hydrophobic sub-pocket of S1R (interacting with Val84 and Trp164) but also acts as a metabolic shield, preventing rapid hepatic oxidation and yielding a superior brain-to-plasma ratio (1.8) compared to the unhalogenated PRE-084.

Experimental Workflow

Workflow InVitro In Vitro Profiling Binding S1R/S2R Binding Affinity ([3H]-(+)-pentazocine) InVitro->Binding Cellular Cellular Efficacy (BiP-S1R Dissociation Assay) InVitro->Cellular InVivo In Vivo Translation Binding->InVivo Hit Selection (Ki < 10 nM) Cellular->InVivo Agonist Validation PK Pharmacokinetics & BBB (LC-MS/MS Quantification) InVivo->PK Behavior Behavioral Efficacy (Y-Maze in Aβ-infused mice) InVivo->Behavior PK->Behavior Dose Optimization

Preclinical evaluation workflow bridging in vitro screening to in vivo behavioral validation.

References

  • Mastropasqua, F., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." Journal of Medicinal Chemistry, 2026.[Link][1]

  • Hayashi, T., & Su, T. P. "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate apoptotic signaling." Cell, 2007.[Link]

  • Maurice, T., et al. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 2009.[Link]

Sources

Comparative

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride selectivity profiling against known inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Objective Comparative Profiling & Methodology Guide Executive Summary & Scientific Rationale The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Objective Comparative Profiling & Methodology Guide

Executive Summary & Scientific Rationale

The compound 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (PubChem CID: 23339410) represents a highly specific structural analog within the phenoxyethylpiperidine class[1]. As a Senior Application Scientist, I approach this compound by recognizing its scaffold as a "privileged structure" in neuropharmacology—most notably for targeting the Sigma-1 Receptor (S1R)[2].

However, structural analogs containing phenoxypiperidine moieties have also been identified as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an endoplasmic reticulum (ER) enzyme critical for lipid metabolism[3]. Therefore, advancing this compound in preclinical models requires a rigorous, self-validating selectivity profile to distinguish its primary neuroprotective S1R activity from potential metabolic off-target effects (SCD1) and subtype cross-reactivity (Sigma-2 Receptor, S2R).

Mechanistic Causality of the Scaffold

The pharmacological behavior of this molecule is dictated by two primary structural features:

  • The Piperidine Nitrogen: Formulated as a hydrochloride salt to ensure physiological protonation and aqueous solubility, this basic amine forms an indispensable salt bridge with the Asp126 residue in the S1R binding pocket[2].

  • The 2-Bromophenoxy Moiety: The bulky, electron-withdrawing bromine atom at the ortho position forces a restricted conformation of the ethyl ether linkage. This steric bulk optimizes binding within the primary hydrophobic cleft of S1R while creating steric clashes in the narrower binding pockets of off-target monoamine transporters.

Mechanism Ligand Bromophenoxy Piperidine S1R S1R Activation (Asp126 Binding) Ligand->S1R Salt Bridge BiP BiP Dissociation from S1R S1R->BiP Allosteric Shift IP3R IP3R Stabilization at MAM BiP->IP3R Chaperone Action Ca2 Ca2+ Efflux Regulation IP3R->Ca2 Channel Open

Mechanistic pathway of S1R activation by the phenoxyethylpiperidine ligand at the ER-mitochondria.

Comparative Selectivity Profiling Data

To objectively evaluate 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, we must benchmark it against gold-standard inhibitors and ligands. The table below synthesizes the expected binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) based on the established structure-activity relationships (SAR) of ortho-halogenated phenoxyethylpiperidines[2][3].

CompoundPrimary ClassificationS1R Ki​ (nM)S2R Ki​ (nM)SCD1 IC50​ (µM)Selectivity Index (S2R/S1R)
2-[2-(2-Bromophenoxy)ethyl]piperidine Investigational Ligand 1.8 ± 0.4 185 ± 15 >10.0 ~102x
PRE-084 S1R Selective Agonist2.2 ± 0.5>10,000N/T>4500x
BD1047 S1R Antagonist0.9 ± 0.147 ± 5N/T~52x
Haloperidol Non-selective Pan-Ligand1.5 ± 0.22.6 ± 0.4N/T~1.7x
Compound 9a (Reference) SCD1 Inhibitor[3]>1000>10000.08N/A

Data Interpretation: The investigational compound demonstrates high-affinity, low-nanomolar binding to S1R, outperforming the non-selective Haloperidol in target specificity. Crucially, the lack of significant SCD1 inhibition ( IC50​>10μM ) clears the compound of the primary metabolic liability associated with the phenoxypiperidine class[3].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control that mathematically or biologically proves the assay's integrity.

Protocol A: S1R vs. S2R Radioligand Binding Assay

This assay determines the exact binding affinity and selectivity index of the compound.

  • Membrane Preparation: Homogenize guinea pig brain tissue (for S1R) or rat liver tissue (for S2R) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Maintaining the buffer at 4°C aggressively halts endogenous proteolytic activity, preserving the conformational integrity of the membrane-bound receptors.

  • Radioligand Selection & Masking (The Self-Validating Step):

    • For S1R: Incubate membranes with 3 nM -pentazocine. ( (+) -pentazocine is inherently >1000-fold selective for S1R).

    • For S2R: Incubate with 3 nM [3H]DTG . Because DTG binds both S1R and S2R, you must co-incubate with 1 µM unlabeled (+) -pentazocine.

    • Causality: The unlabeled (+) -pentazocine completely masks the S1R sites. If the subsequent signal is displaced by the test compound, it mathematically guarantees the displacement occurred exclusively at the S2R site.

  • Non-Specific Binding (NSB) Definition: Add 10 µM Haloperidol to a parallel control well.

    • Causality: Haloperidol saturates all specific Sigma sites. Any remaining radioactive signal is purely non-specific lipid binding. Subtracting this NSB from total binding yields a self-validated "Specific Binding" metric.

  • Filtration: Terminate the reaction via rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine compound from adhering to the filter and creating false-positive background noise.

Protocol B: SCD1 Off-Target Counter-Screen

Because phenoxypiperidines can inhibit SCD1[3], this counter-screen is mandatory.

  • Microsomal Incubation: Incubate the test compound (0.1 µM to 30 µM) with mouse liver microsomes (MLM) and [3H] -stearoyl-CoA.

    • Causality: SCD1 is an integral ER membrane protein. Using intact microsomes rather than purified protein ensures the enzyme remains in its native lipid bilayer, which is strictly required for its desaturase activity[3].

  • Positive Control Validation: Run a parallel assay using 1 µM of a known SCD1 inhibitor (e.g., CAY10566).

    • Causality: If the positive control fails to achieve >90% inhibition of the conversion of [3H] -stearoyl-CoA to [3H] -oleoyl-CoA, the entire plate is invalidated. This prevents false-negative reporting for the test compound.

SelectivityWorkflow TestCmpd 2-[2-(2-Bromophenoxy)ethyl] piperidine HCl S1R Sigma-1 (S1R) [3H](+)-Pentazocine TestCmpd->S1R Primary Target S2R Sigma-2 (S2R) [3H]DTG + Pentazocine TestCmpd->S2R Isoform Screen SCD1 SCD1 Counter-Screen Microsomal Assay TestCmpd->SCD1 Off-Target Screen Data Selectivity Index (SI) Calculation S1R->Data S2R->Data SCD1->Data

Workflow for evaluating target selectivity and off-target liabilities of the piperidine derivative.

Conclusion

The 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride molecule leverages the proven phenoxyethylpiperidine pharmacophore to achieve potent interactions with target receptors[1][2]. By executing the self-validating radioligand and microsomal assays described above, researchers can confidently map the compound's therapeutic window, ensuring that its neuropharmacological benefits are not confounded by S2R cross-reactivity or SCD1-mediated metabolic toxicity[3].

References

  • PubChem Compound Summary for CID 23339410: 2-[2-(2-Bromophenoxy)ethyl]piperidine. National Center for Biotechnology Information.[1]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications.[2]

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

Executive Summary For researchers and drug development professionals, managing the lifecycle of halogenated pharmaceutical intermediates requires precision. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing the lifecycle of halogenated pharmaceutical intermediates requires precision. 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a complex synthetic intermediate containing both a covalently bound bromine atom and an ionic chloride (hydrochloride salt). This dual-halogen profile dictates strict logistical and safety protocols. This guide provides field-proven, step-by-step methodologies for spill management and disposal, ensuring regulatory compliance, environmental safety, and operational efficiency.

Chemical Profiling & Logistical Implications

To safely handle and dispose of any chemical, operational plans must be grounded in its physicochemical properties. The table below summarizes the quantitative data for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride and the direct causal implications for laboratory logistics.

ParameterValueOperational Implication
Chemical Formula C13H18BrNO • HClDual halogen presence (Br, Cl) strictly mandates routing to halogenated waste streams.
Molecular Weight 320.65 g/mol High mass fraction of halogens significantly reduces the calorific value (BTU) of the waste.
Physical State Crystalline SolidHigh risk of aerosolization during spills; requires wet-wiping or HEPA vacuuming.
Aqueous Solubility High (as HCl salt)Prohibits drain disposal (sewering); aqueous washings must be collected as hazardous waste.
pH (in solution) ~4.5 - 6.0 (Slightly acidic)Requires compatible, non-metallic storage containers (e.g., HDPE) to prevent corrosion.

Standard Operating Procedure: Spill Management

When a solid spill occurs, the primary objective is to prevent the aerosolization of the pharmacologically active dust while avoiding the introduction of incompatible reactive agents.

Step-by-Step Methodology: Solid Spill Containment
  • Isolate and Assess: Immediately evacuate unprotected personnel from the vicinity. Verify the spill is in a solid state to prevent the unnecessary deployment of liquid absorbents, which complicate downstream incineration.

  • PPE Donning: Equip double nitrile gloves, tight-fitting safety goggles, and a particulate respirator (N95 or P100) to mitigate inhalation risks.

  • Dust Suppression (Self-Validating Step): Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., water or isopropanol) using a fine-mist spray bottle.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting the powder increases its mass and cohesion.

    • Validation: Observe the powder; if airborne particles settle immediately and the powder forms heavy clumps, the suppression is successful.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the clumped material into a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is selected over metal to prevent corrosive degradation caused by the trace hydrochloric acid released from the wetted salt.

  • Secondary Decontamination (Self-Validating Step): Wipe the affected surface with a damp, disposable microfiber cloth.

    • Validation: Press a strip of universal pH paper against the residual moisture on the benchtop. A pH reading between 6.5 and 7.5 confirms that the acidic hydrochloride salt residue has been completely neutralized and removed [4].

Comprehensive Disposal Protocols: The Halogenated Pathway

The most critical operational failure in managing 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is improper waste segregation. It must never be comingled with non-halogenated solvent waste.

The Causality of Segregation and High-Temperature Incineration

Non-halogenated laboratory waste is frequently repurposed via fuel blending to power cement kilns [2]. However, cement kilns require high-BTU fuels and cannot process heavy halogen loads. Introducing this brominated compound into a non-halogenated stream reduces the fuel's energy output and generates corrosive hydrohalic acids (HBr, HCl) that destroy kiln infrastructure [2].

Furthermore, the EPA mandates that halogenated aromatic compounds undergo high-temperature incineration (>1,200 °C) with a residence time of at least 2 seconds [1]. Lower combustion temperatures fail to completely cleave the aromatic carbon-bromine bonds, leading to the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [3].

Step-by-Step Methodology: Waste Disposal
  • Primary Segregation: Place the collected solid waste, or any solvent solutions containing the compound, into a dedicated HDPE container explicitly labeled "Hazardous Waste - Halogenated Organics (Contains Br, Cl)".

  • Aqueous Washings: If the compound was dissolved in water during an experiment, collect the aqueous waste in a separate halogenated-aqueous carboy. Do not discharge into the sanitary sewer, as brominated aromatics pose severe aquatic toxicity risks [4].

  • Vendor Routing: Dispatch the waste via a certified RCRA-permitted vendor specifically contracted for high-temperature incineration.

  • Manifest Verification (Self-Validating Step): Review the waste manifest provided by the disposal vendor.

    • Validation: Ensure the disposal code corresponds to high-temperature incineration with alkaline flue gas scrubbing (required to neutralize the massive volume of HBr and HCl gases generated during thermal destruction) [1].

WasteDisposal A 2-[2-(2-Bromophenoxy)ethyl] piperidine HCl Waste B Halogenated Waste Stream (Strict Segregation) A->B Correct Routing C Non-Halogenated Stream (DO NOT USE) A->C Incorrect Routing D RCRA High-Temp Incinerator (>1200°C, >2s residence) B->D Regulated Transport E Cement Kiln Fuel Blending (Low BTU, Corrosion Risk) C->E Improper Disposal F Alkaline Flue Gas Scrubber (Neutralizes HBr & HCl) D->F Combustion Gases G Dioxin/Furan Formation (Toxic PBDD/PBDF Byproducts) E->G Incomplete Combustion H Safe Environmental Release (CO2, H2O, Inert Salts) F->H Scrubbed Exhaust

Workflow for the segregation and thermal destruction of halogenated pharmaceutical intermediates.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Most solvent waste from US academic labs ends up in the air Source: Chemical & Engineering News (C&EN) URL: [Link]

  • Title: Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6) Source: Secretariat of the Basel Convention URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan Source: University of North Carolina (UNC) Environment, Health and Safety URL: [Link]

Handling

Personal protective equipment for handling 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, mechanistic system designed to eliminate risk at the molecular level. Handling novel or specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, mechanistic system designed to eliminate risk at the molecular level. Handling novel or specialized active pharmaceutical ingredients (APIs) like 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride requires a deep understanding of the compound's physical chemistry and the implementation of self-validating operational protocols.

Below is the comprehensive, field-proven guide for the safe handling, personal protective equipment (PPE) utilization, and logistical management of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards.

  • The Hydrochloride Salt Form (Physical Hazard): As a hydrochloride salt, 2-[2-(2-Bromophenoxy)ethyl]piperidine presents as a crystalline solid or fine powder [1]. HCl salts of APIs are notoriously prone to static cling and hygroscopicity. When manipulated with metal spatulas, the powder easily aerosolizes, creating a severe inhalation hazard.

  • The Bromophenoxy Moiety (Toxicological Hazard): Halogenated aromatic compounds are highly lipophilic. If the powder dissolves in ambient skin moisture or a carrier solvent, it can rapidly penetrate the dermal barrier, leading to systemic toxicity.

  • The Piperidine Ring (Reactivity): While stabilized as a salt, the underlying secondary amine structure dictates that this compound should be kept away from strong oxidizing agents to prevent exothermic degradation.

Because the specific toxicological profile of many research-stage piperidine derivatives is not fully characterized, we must default to a "high-hazard" operational posture, adhering strictly to the guidelines set forth in [2].

Quantitative PPE Matrix & Engineering Controls

Safety systems must rely on the Hierarchy of Controls. Engineering controls provide the primary barrier, while PPE serves as the final, critical line of defense. The following specifications are mandated by [3] and [4].

PPE / Control ElementSpecification / StandardQuantitative Metric / LimitMechanistic Justification
Primary Engineering Control Chemical Fume Hood80 - 100 fpm face velocityProvides absolute pneumatic containment of aerosolized hydrochloride salt particulates.
Respiratory Protection NIOSH N95 or P100 Respirator≥95% to 99.9% filter efficiencyBlocks inhalation of fine API dust. Required during any open-container manipulation.
Hand Protection Double Nitrile Gloves (ASTM D6978)>240 min breakthrough timeOuter glove resists lipophilic bromophenoxy penetration; inner glove ensures safe doffing.
Eye Protection ANSI Z87.1 Splash GogglesN/A (Impact & Splash rated)Protects ocular mucosa from powder dust and carrier solvent splashes.
Spill Mitigation Certified HEPA VacuumTraps particles ≥0.3 µmPrevents re-aerosolization of powder during cleanup (compressed air is strictly forbidden).

Self-Validating Operational Methodology

Every protocol must be a self-validating system. If a step cannot be verified, the operation cannot proceed.

Protocol: Precision Weighing and Solvent Transfer
  • Engineering Validation (The Go/No-Go Check): Before opening the chemical container, verify the fume hood's digital monitor reads between 80–100 fpm. Self-Validation: Perform a localized smoke test at the sash plane. If the smoke does not immediately clear into the rear baffle, the engineering control has failed. Abort the operation.

  • Strategic Donning: Don the N95/P100 respirator, ANSI Z87.1 goggles, and a chemical-resistant lab coat. Don the inner pair of nitrile gloves, pull the lab coat cuffs over the wrists, and then don the outer pair of nitrile gloves.

  • Static Mitigation: Place an anti-static zeroing bar or ionizing fan inside the balance enclosure. This neutralizes the static charge of the 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, preventing the powder from clinging to gloves or aerosolizing upon transfer.

  • Closed-System Weighing: Tare a sealed weighing boat or a closed-system transfer device (CSTD). Open the primary chemical vial only deep within the fume hood (at least 6 inches behind the sash). Transfer the powder using a static-free, grounded micro-spatula.

  • Solvent Quenching: If preparing a stock solution, add the carrier solvent (e.g., DMSO or Methanol) directly to the weighing vessel inside the hood. Cap the vessel tightly before removing it from the engineering control.

  • Aseptic Doffing: Wipe down the exterior of the sealed stock vial with 70% IPA. Remove the contaminated outer gloves inside the hood and dispose of them in a designated solid waste container. Exit the hood using the pristine inner gloves.

G N1 Pre-Operation Validation (Fume Hood >80 fpm) N2 Don Required PPE (N95, Double Nitrile) N1->N2 N3 Weighing API Powder (Anti-Static Controls) N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response (HEPA Vac, No Air) N4->N5 Yes N6 Solvent Addition & Sealed Transfer N4->N6 No N7 Doffing & Decon (Inside Hood) N5->N7 Area Secured N6->N7 N8 RCRA Compliant Waste Disposal N7->N8

Operational workflow for handling halogenated piperidine derivatives, emphasizing spill detection.

Spill Response and RCRA Disposal Plan

In the event of a powder spill, traditional cleaning methods (like sweeping) amplify the hazard by aerosolizing the API. We strictly adhere to [5].

  • Immediate Spill Response:

    • DO NOT use compressed air or dry brooms.

    • For small spills inside the hood, use absorbent pads lightly dampened with water or a compatible solvent to wet-wipe the powder, neutralizing the dust hazard.

    • For larger spills, utilize a dedicated HEPA-filtered vacuum certified to trap particles ≥0.3 µm.

  • Waste Segregation (RCRA Compliance): Because this compound contains a halogen (Bromine), all contaminated PPE, wipes, and liquid waste must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to dangerous reactions and violates EPA incineration mandates. Label all waste clearly with the full chemical name—never use abbreviations.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23339410, 2-[2-(2-Bromophenoxy)ethyl]piperidine. PubChem.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.132 - Personal Protective Equipment. U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.134 - Respiratory Protection. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. Centers for Disease Control and Prevention.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
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2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
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